Alkyne-PEG2-iodide
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
3-[2-(2-iodoethoxy)ethoxy]prop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IO2/c1-2-4-9-6-7-10-5-3-8/h1H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKPKEAEPAZGGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Alkyne-PEG2-iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alkyne-PEG2-iodide is a heterobifunctional linker that has emerged as a powerful tool in bioconjugation, chemical biology, and drug development. Its unique architecture, featuring a terminal alkyne and a reactive alkyl iodide moiety connected by a hydrophilic diethylene glycol (PEG2) spacer, allows for a dual mechanism of action. This enables the precise and sequential modification of biomolecules, facilitating the construction of complex bioconjugates such as antibody-drug conjugates (ADCs), and enabling advanced proteomics studies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing the reactivity of its functional groups, providing experimental protocols for its use, and presenting quantitative data to inform experimental design.
Introduction
The precise chemical modification of biomolecules is a cornerstone of modern biomedical research and therapeutic development. Bifunctional linkers are essential reagents in this field, enabling the covalent connection of two different molecular entities. This compound is a versatile crosslinker that offers two distinct and orthogonal reactive handles: a terminal alkyne and a primary alkyl iodide.[1][2]
-
The Terminal Alkyne: This functional group is a key participant in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient, specific, and biocompatible, allowing for the formation of a stable triazole linkage with an azide-modified molecule.[3] The alkyne can also participate in palladium-catalyzed Sonogashira coupling reactions, further expanding its synthetic utility.
-
The Alkyl Iodide: As a primary alkyl halide, the iodide is a potent electrophile that readily reacts with nucleophiles in an SN2 (bimolecular nucleophilic substitution) reaction.[4] In a biological context, the most prominent nucleophile for this reaction is the thiol group of cysteine residues in proteins.[4] This reactivity allows for the targeted alkylation of specific amino acids.
-
The PEG2 Spacer: The diethylene glycol spacer enhances the water solubility of the molecule and provides a flexible linkage between the two reactive ends, which can be advantageous in complex biological systems.[5]
This dual reactivity allows for a two-step conjugation strategy, where one part of the linker reacts with a target biomolecule, and the other end is available for the subsequent attachment of a payload, such as a drug, a fluorescent dye, or a biotin (B1667282) tag.
Mechanism of Action
The mechanism of action of this compound is dictated by the independent reactivity of its two terminal functional groups.
Alkylation via the Iodide Moiety
The primary alkyl iodide is a strong electrophile due to the electron-withdrawing nature of the iodine atom and its excellent leaving group ability. It reacts with nucleophiles through a classic SN2 mechanism.
General SN2 Reaction Mechanism:
References
- 1. researchgate.net [researchgate.net]
- 2. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodo PEG ,Iodo linkers,Iodo reagents | AxisPharm [axispharm.com]
- 5. Alkyne PEG, Alkyne linker, Click Chemistry Tool | BroadPharm [broadpharm.com]
Alkyne-PEG2-iodide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Properties, Solubility, and Applications of Alkyne-PEG2-iodide
Introduction
This compound is a heterobifunctional crosslinker that has emerged as a valuable tool in chemical biology, drug discovery, and bioconjugation. Its unique structure, featuring a terminal alkyne, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a reactive alkyl iodide, allows for sequential and orthogonal conjugation strategies. This guide provides a detailed overview of the chemical properties, solubility, and key applications of this compound, complete with experimental protocols and workflow diagrams to facilitate its use in research and development.
Chemical Properties and Solubility
This compound is a colorless to yellow oil. Its bifunctional nature is central to its utility, with the terminal alkyne group readily participating in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" and Sonogashira couplings, while the alkyl iodide serves as a potent alkylating agent for various nucleophiles.[1][2]
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁IO₂ | [1] |
| Molecular Weight | 254.07 g/mol | [1] |
| CAS Number | 1234387-33-7 | [1] |
| Appearance | Colorless to yellow oil | [1] |
| Purity | ≥95% (typically assessed by ¹H NMR and GC-MS) | |
| IUPAC Name | 3-(2-(2-iodoethoxy)ethoxy)prop-1-yne | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Soluble | [1] |
| Polar Organic Solvents (e.g., DMSO, DMF) | Soluble | [1] |
Storage and Handling: this compound should be stored at -20°C in the dark for long-term stability (up to 24 months).[1] For transportation, it is stable at room temperature for up to three weeks.[1]
Experimental Protocols
The dual reactivity of this compound allows for a two-step conjugation strategy. Typically, the more reactive iodide is reacted first with a nucleophile, followed by the "click" reaction of the alkyne. Alternatively, a biomolecule can be modified with an alkyne group first, and then the iodide on this compound can be used for subsequent conjugation.
Protocol 1: Introduction of an Alkyne Handle onto a Protein via NHS Ester Chemistry
This protocol describes the modification of a protein with an alkyne group using an alkyne-NHS ester, preparing it for subsequent reaction with an azide-functionalized molecule. This is a common first step before utilizing the iodide functionality of a molecule like this compound in a multi-step synthesis.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Alkyne-NHS ester (e.g., Alkyne-PEG4-NHS Ester)
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis equipment
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare Alkyne-NHS Ester Stock Solution: Immediately before use, dissolve the Alkyne-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the Alkyne-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Purification: Remove the excess and hydrolyzed NHS ester by size-exclusion chromatography using a desalting column or by dialysis against an appropriate buffer.
-
Characterization: Confirm the incorporation of the alkyne group using mass spectrometry.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an Alkyne-Modified Protein
This protocol details the "click" reaction between an alkyne-modified protein and an azide-containing molecule.
Materials:
-
Alkyne-modified protein (from Protocol 1)
-
Azide-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I) stabilizing ligand
-
Sodium ascorbate (B8700270)
-
Degassed reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Stock Solutions:
-
Azide-containing molecule: 10 mM in DMSO or water.
-
CuSO₄: 100 mM in water.
-
THPTA: 500 mM in water.
-
Sodium ascorbate: 500 mM in water (prepare fresh).
-
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein with a 3- to 10-fold molar excess of the azide-containing molecule.
-
Catalyst Preparation: In a separate tube, premix CuSO₄ and THPTA in a 1:5 molar ratio.
-
Reaction Initiation: Add the CuSO₄/THPTA mixture to the protein solution to a final copper concentration of 1 mM. Then, add sodium ascorbate to a final concentration of 5 mM to reduce Cu(II) to the active Cu(I) species.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the protein conjugate using a desalting column or dialysis to remove the catalyst and excess reagents.
Protocol 3: Alkylation of a Thiol-Containing Biomolecule
This protocol describes the reaction of the iodide group of this compound with a cysteine residue on a protein.
Materials:
-
Thiol-containing protein (e.g., an antibody with reduced disulfides)
-
This compound
-
Reaction buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.5-8.0)
-
Reducing agent (e.g., TCEP) if starting with disulfide bonds
-
Desalting column
Procedure:
-
Protein Reduction (if necessary): If the cysteine residues are in disulfide bonds, reduce the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Buffer Exchange: Remove the excess reducing agent using a desalting column, exchanging the protein into a degassed reaction buffer.
-
Alkylation Reaction: Add a 10- to 20-fold molar excess of this compound (dissolved in a minimal amount of DMSO or DMF) to the reduced protein solution.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove unreacted this compound by size-exclusion chromatography.
-
Further Conjugation: The resulting alkyne-functionalized protein can now be used in a subsequent click chemistry reaction as described in Protocol 2.
Applications in Drug Development
This compound is particularly valuable in the synthesis of complex bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[3] this compound can serve as a versatile linker to connect the target protein ligand and the E3 ligase ligand.
The general workflow for synthesizing a PROTAC using this compound involves a sequential conjugation approach.
Caption: PROTAC Synthesis Workflow using this compound.
Bioconjugation Workflow
The general workflow for conjugating this compound to a biomolecule, such as an antibody, for subsequent labeling with a reporter molecule (e.g., a fluorescent dye) is depicted below.
Caption: General Bioconjugation Workflow.
Conclusion
This compound is a powerful and versatile bifunctional linker that enables the straightforward and efficient synthesis of complex bioconjugates. Its well-defined reactivity, good solubility in aqueous and common organic solvents, and the commercial availability of related building blocks make it an invaluable tool for researchers in academia and industry. The provided protocols and workflows serve as a starting point for the application of this compound in innovative research and the development of novel therapeutics and diagnostics.
References
Alkyne-PEG2-iodide structure and molecular weight
An In-Depth Technical Guide to Alkyne-PEG2-iodide: Structure, Properties, and Applications
For researchers, scientists, and drug development professionals, this compound is a versatile bifunctional linker that plays a crucial role in the field of bioconjugation and medicinal chemistry. Its unique structure, possessing both a terminal alkyne and a reactive alkyl iodide, allows for a two-step sequential modification of biomolecules, making it a valuable tool in the construction of complex architectures such as antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of its chemical properties, experimental applications, and the logical workflows for its use.
Core Properties of this compound
This compound is characterized by its polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility and reduces steric hindrance, an alkyne group for click chemistry, and an iodide group that serves as a potent alkylating agent.
| Property | Value |
| Molecular Weight | 254.07 g/mol [1][2][3][4] |
| Chemical Formula | C₇H₁₁IO₂[1][3][4] |
| IUPAC Name | 3-(2-(2-iodoethoxy)ethoxy)prop-1-yne[2][3] |
| Appearance | Colorless to yellow oil[3] |
| Solubility | Soluble in water and polar organic solvents[3] |
| CAS Number | 1234387-33-7[2][3][4] |
Chemical Structure
The structure of this compound is fundamental to its function, featuring a reactive iodide on one end and a terminal alkyne on the other, connected by a flexible PEG2 linker.
Caption: Chemical structure of this compound.
Experimental Applications and Protocols
This compound is primarily utilized in a two-stage bioconjugation strategy. The first stage involves the alkylation of a nucleophilic residue on a biomolecule (e.g., a cysteine thiol on a protein) with the iodide end of the linker. The second stage utilizes the terminal alkyne for a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," to attach a second molecule of interest that has been functionalized with an azide (B81097) group.
Stage 1: Alkylation of a Protein with this compound
This protocol outlines the general steps for labeling a protein containing a reactive cysteine residue.
Materials:
-
Protein with an accessible cysteine residue in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.4).
-
This compound.
-
Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Reducing agent (e.g., TCEP) if cysteine residues are oxidized.
-
Desalting column or dialysis equipment for purification.
Protocol:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature to expose free cysteine thiols.
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO or DMF.
-
Alkylation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to maintain protein integrity.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The alkyl iodide group will react with the thiol group of the cysteine, forming a stable thioether bond.
-
Purification: Remove excess, unreacted this compound by size-exclusion chromatography (e.g., a desalting column) or dialysis against the reaction buffer.
Stage 2: Click Chemistry Conjugation
This protocol describes the conjugation of the alkyne-modified protein to an azide-containing molecule (e.g., a fluorescent dye, a small molecule drug).
Materials:
-
Alkyne-modified and purified protein.
-
Azide-functionalized molecule of interest.
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Reducing agent for copper (e.g., sodium ascorbate).
-
Copper-chelating ligand (e.g., THPTA) to improve efficiency and reduce cytotoxicity.
Protocol:
-
Reagent Preparation: Prepare stock solutions of the azide-containing molecule, CuSO₄, and sodium ascorbate (B8700270) in an appropriate solvent (e.g., water or DMSO).
-
Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein with a 3- to 10-fold molar excess of the azide-functionalized molecule.
-
Catalyst Addition: Add the THPTA ligand to the reaction mixture, followed by the CuSO₄ solution. A typical final concentration is 50 µM CuSO₄ and 250 µM THPTA.
-
Initiation of Click Reaction: Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2.5 mM.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent dye.
-
Purification: Purify the final protein conjugate using size-exclusion chromatography or dialysis to remove the catalyst and excess reagents.
Logical Workflow for Antibody-Drug Conjugate (ADC) Synthesis
The bifunctional nature of this compound is particularly advantageous in the synthesis of ADCs, where a cytotoxic drug is linked to a monoclonal antibody.
Caption: Workflow for ADC synthesis using this compound.
This structured approach ensures a controlled and efficient conjugation process, which is critical for the development of effective and safe biotherapeutics. The PEG linker can also impart favorable pharmacokinetic properties to the final conjugate.
References
The Dual Reactivity of Alkyne-PEG2-Iodide: A Technical Guide for Researchers
For Immediate Release
A comprehensive technical guide detailing the reactivity and applications of Alkyne-PEG2-iodide, a bifunctional linker critical in bioconjugation and drug development, is now available. This document provides researchers, scientists, and professionals in drug development with an in-depth understanding of this versatile molecule, complete with experimental protocols, quantitative data summaries, and workflow visualizations.
This compound is a heterobifunctional molecule featuring a terminal alkyne and a primary iodide, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure allows for orthogonal reactions, making it an invaluable tool for conjugating different molecular entities with high specificity and efficiency. The alkyne group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" and Sonogashira coupling reactions, while the alkyl iodide serves as a potent electrophile for nucleophilic substitution reactions.
Core Reactivities and Applications
The dual functionality of this compound enables a wide range of applications, particularly in the construction of complex biomolecules such as antibody-drug conjugates (ADCs), and in the functionalization of proteins for proteomic studies.
1. Alkyne Moiety: Gateway to "Click Chemistry" and Cross-Coupling
The terminal alkyne is a versatile handle for forming stable carbon-carbon and carbon-heteroatom bonds.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and specific "click" reaction forms a stable triazole linkage with an azide-functionalized molecule. CuAAC is widely used in bioconjugation due to its bio-orthogonal nature, proceeding with high yield in aqueous media and in the presence of various functional groups.[1][2]
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide.[3][4] This reaction is instrumental in the synthesis of conjugated systems and has applications in materials science and the development of therapeutic and diagnostic agents.
2. Iodide Moiety: A Potent Alkylating Agent
The primary alkyl iodide is an excellent leaving group, making this end of the molecule highly reactive towards nucleophiles.[5][6] This reactivity is harnessed to conjugate this compound to biomolecules containing nucleophilic residues.
-
Nucleophilic Substitution: The iodide can be displaced by a variety of nucleophiles, including thiols (from cysteine residues in proteins), amines (from lysine (B10760008) residues or N-termini), and carboxylates.[7] The reaction with cysteine's thiol group is particularly robust and is a common strategy for protein modification.[8]
Quantitative Data Summary
While specific kinetic data for this compound is not extensively published, the following tables summarize typical reaction conditions and expected outcomes based on analogous systems.
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Representative Conditions and Yields
| Parameter | Value/Condition | Notes |
| Reactants | This compound, Azide-functionalized molecule | Typically used in near-equimolar amounts or with a slight excess of one reactant. |
| Catalyst | Copper(I) source (e.g., CuSO₄ with a reducing agent, CuI, CuBr) | CuSO₄ with sodium ascorbate (B8700270) is a common system. |
| Ligand | Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Ligands stabilize the Cu(I) oxidation state and increase reaction efficiency.[9] |
| Solvent | Aqueous buffers (e.g., PBS), DMSO, DMF, or mixtures | The choice of solvent depends on the solubility of the reactants.[10] |
| Temperature | Room temperature | The reaction is typically efficient at ambient temperatures. |
| Reaction Time | 1 - 4 hours | Reaction times can vary based on reactant concentrations and catalyst efficiency.[9] |
| Typical Yield | >90% | CuAAC reactions are known for their high efficiency and yield.[7] |
Table 2: Nucleophilic Substitution of Iodide - Representative Conditions and Reactivity
| Parameter | Value/Condition | Notes |
| Reactants | This compound, Nucleophile (e.g., protein with cysteine residues) | The concentration of reactants influences the reaction rate. |
| Nucleophiles | Thiols (cysteine), Amines (lysine, N-terminus), Carboxylates | Reactivity order is generally Thiols > Amines > Carboxylates. |
| Solvent | Aqueous buffers (e.g., PBS, Tris buffer) | pH of the buffer is critical, especially for reactions with amines and thiols. |
| pH | 7.0 - 8.5 | A slightly basic pH deprotonates thiols and amines, increasing their nucleophilicity. |
| Temperature | Room temperature to 37°C | Mild temperatures are sufficient for the reaction to proceed. |
| Reaction Time | 1 - 24 hours | Reaction time depends on the nucleophile's reactivity and concentration. |
| Leaving Group | Iodide (I⁻) | Iodide is an excellent leaving group, facilitating the reaction.[11] |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a Protein
This protocol describes the conjugation of this compound to an azide-modified protein.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)
-
THPTA ligand stock solution (e.g., 100 mM in water)
-
DMSO or DMF for dissolving this compound
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Prepare a stock solution of this compound in DMSO or DMF (e.g., 10 mM).
-
In a reaction tube, add the azide-modified protein to the desired final concentration in the reaction buffer.
-
Add the this compound stock solution to the protein solution. A typical molar excess is 10-20 fold over the protein.
-
In a separate tube, premix the CuSO₄ and THPTA solutions. A common ratio is 1:5 (CuSO₄:THPTA).
-
Add the copper/ligand mixture to the protein/alkyne solution. The final copper concentration is typically 0.1-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.
-
Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove excess reagents.
Protocol 2: Nucleophilic Alkylation of a Cysteine-Containing Peptide
This protocol details the conjugation of this compound to a peptide via a cysteine residue.
Materials:
-
Cysteine-containing peptide in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5)
-
This compound
-
DMSO or DMF for dissolving this compound
-
Reducing agent (e.g., TCEP) if the cysteine is in a disulfide bond
-
Purification system (e.g., reverse-phase HPLC)
Procedure:
-
Dissolve the cysteine-containing peptide in the reaction buffer. If necessary, treat with a reducing agent like TCEP to ensure a free thiol group.
-
Prepare a stock solution of this compound in DMSO or DMF (e.g., 100 mM).
-
Add the this compound stock solution to the peptide solution. A 10-50 fold molar excess of the alkylating agent is common.
-
Incubate the reaction at room temperature for 2-24 hours. The progress can be monitored by LC-MS.
-
Once the reaction is complete, purify the conjugated peptide using reverse-phase HPLC.
Visualizing Workflows with Graphviz
Workflow for Antibody-Drug Conjugate (ADC) Synthesis
The following diagram illustrates a typical workflow for constructing an ADC using this compound as a linker.
Caption: Workflow for ADC synthesis using this compound.
Logical Relationship of this compound Reactivities
This diagram illustrates the orthogonal reactivity of the two functional ends of this compound.
Caption: Orthogonal reactivity of this compound.
This technical guide provides a foundational understanding of the reactivity and application of this compound. For specific applications, optimization of the provided protocols is recommended to achieve desired conjugation efficiencies and product yields.
References
- 1. purepeg.com [purepeg.com]
- 2. bioclone.net [bioclone.net]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 7. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies and Methods for Studying ADC Payload Release and Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. google.com [google.com]
- 11. pubs.acs.org [pubs.acs.org]
Alkyne-PEG2-iodide: A Technical Guide to Cysteine-Directed Alkyne Labeling for Biomolecule Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise introduction of chemical reporters into biomolecules is a cornerstone of modern chemical biology, enabling applications from in-vitro diagnostics to the development of sophisticated antibody-drug conjugates (ADCs). Alkyne-PEG2-iodide is a heterobifunctional linker designed for the targeted introduction of a terminal alkyne group into proteins and peptides. This alkyne handle serves as a versatile platform for subsequent bioorthogonal conjugation reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry."
This technical guide provides an in-depth overview of this compound, focusing on its mechanism, detailed experimental protocols for its application, and quantitative data to inform experimental design.
Core Properties and Mechanism of Action
This compound is comprised of three key components: a reactive alkyl iodide group, a flexible hydrophilic diethylene glycol (PEG2) spacer, and a terminal alkyne. The alkyl iodide is a potent alkylating agent that exhibits high reactivity towards nucleophiles.[1][2] In the context of biomolecule labeling, it primarily targets the thiol group of cysteine residues.
The reaction proceeds via an SN2 nucleophilic substitution mechanism, where the deprotonated thiol (thiolate) of a cysteine residue attacks the carbon atom bearing the iodide. Iodide, being an excellent leaving group, is displaced, forming a stable thioether bond. This covalently attaches the Alkyne-PEG2 moiety to the protein.[3][4] The optimal pH for this reaction is slightly alkaline (pH 7.5-8.5), which promotes the formation of the more nucleophilic thiolate anion.[3][4]
The integrated PEG2 linker enhances the hydrophilicity of the reagent, which can improve the solubility of the labeled biomolecule and reduce aggregation. It also provides spatial separation between the biomolecule and the terminal alkyne, minimizing steric hindrance for the subsequent click reaction.
Experimental Protocols
The following protocols are adapted from established methods for labeling cysteine residues with iodoacetamide-alkyne probes, which share the same reactive moiety as this compound.[3][5][6]
Protocol 1: Labeling of Purified Proteins
This protocol outlines the steps for labeling a purified protein containing accessible cysteine residues.
1. Materials and Reagents:
-
Purified protein with known concentration in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), Tris, or HEPES, pH 7.5-8.0).
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 200 mM stock in water).
-
This compound.
-
DMSO (for dissolving the alkyne reagent).
-
Quenching reagent (e.g., Dithiothreitol (DTT) or L-cysteine).
-
Desalting column or dialysis equipment for purification.
2. Procedure:
-
Protein Preparation: Start with a solution of the purified protein at a concentration of 1-10 mg/mL.
-
Reduction of Disulfide Bonds (Optional): If targeting cysteines involved in disulfide bonds, reduction is necessary. Add TCEP to a final concentration of 5-10 mM. Incubate at 55°C for 1 hour or at room temperature for 30 minutes.[3] TCEP is recommended as it does not contain free thiols that would react with the iodo-reagent.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO. Protect the solution from light.[3]
-
Alkylation Reaction: Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the reagent over the protein. The final DMSO concentration should ideally be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the incubation can be performed at 4°C overnight.
-
Quenching (Optional): To stop the reaction, a quenching reagent like DTT or L-cysteine can be added to a final concentration that is in excess of the initial this compound concentration.
-
Purification: Remove excess, unreacted this compound and byproducts. This is crucial for preventing interference in downstream applications.
-
Size-Exclusion Chromatography: Use a desalting column (e.g., G-25) equilibrated with the desired buffer for the final protein product.
-
Dialysis: Dialyze the sample against a large volume of buffer (e.g., 3 changes of 1L of PBS) at 4°C.
-
-
Verification: The successful incorporation of the alkyne group can be confirmed by mass spectrometry (observing the mass shift) or by proceeding with a click reaction to a fluorescent azide (B81097) reporter followed by SDS-PAGE analysis.
Protocol 2: Labeling of Cysteines in Cell Lysate for Proteomics
This protocol is for global profiling of reactive cysteines in a complex protein mixture, such as a cell lysate.[5][7][8]
1. Materials and Reagents:
-
Cell pellet.
-
Lysis buffer (e.g., PBS containing 0.1% SDS).
-
Probe solution: 100 µM this compound in lysis buffer.
-
Reagents for click chemistry (e.g., Azide-biotin, copper(II) sulfate, copper ligand like TBTA, and a reducing agent like sodium ascorbate).
-
Streptavidin beads for enrichment.
2. Procedure:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse using sonication on ice.
-
Proteome Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) at 4°C to pellet cell debris. Collect the supernatant containing the soluble proteome.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
-
Alkylation: Dilute the proteome to a final concentration of 1-2 mg/mL. Add the this compound probe solution to a final concentration of 100 µM.
-
Incubation: Incubate for 1 hour at room temperature in the dark.
-
Click Chemistry: Proceed with the CuAAC reaction to attach a biotin-azide tag to the alkyne-labeled proteins. This typically involves adding the copper catalyst, ligand, reducing agent, and the biotin-azide tag.
-
Enrichment and Analysis: The biotinylated proteins can now be enriched using streptavidin affinity chromatography, digested (e.g., with trypsin), and analyzed by quantitative mass spectrometry to identify and quantify the labeled cysteine-containing peptides.[5][7]
Data Presentation
The efficiency of cysteine alkylation depends on several factors. The following tables summarize key quantitative parameters derived from studies using structurally similar iodoacetamide-alkyne probes.
Table 1: Recommended Reaction Parameters for Cysteine Alkylation
| Parameter | Recommended Range | Notes |
| pH | 7.5 - 8.5 | A slightly alkaline pH deprotonates the cysteine thiol to the more reactive thiolate anion.[3][4] |
| Reagent Molar Excess | 10- to 20-fold (over protein) | A sufficient excess ensures efficient labeling. Higher excess can increase off-target reactions. |
| Incubation Time | 30 min - 2 hours | Longer times may be needed at lower temperatures or concentrations. |
| Temperature | Room Temperature (20-25°C) | Can be performed at 4°C for sensitive proteins, but may require longer incubation. |
| Reducing Agent | TCEP | Recommended for reducing disulfide bonds as it does not react with the iodo-reagent.[9] |
Table 2: Specificity and Potential Off-Target Reactions
| Amino Acid Residue | Reactivity with Iodo-Group | Conditions Favoring Reaction |
| Cysteine (thiol) | High (Primary Target) | pH 7.5 - 8.5 |
| Histidine (imidazole) | Low | Can occur with excess reagent or prolonged incubation.[3] |
| Lysine (amine) | Low | Can occur with excess reagent or at higher pH.[3] |
| Methionine (thioether) | Low | Can occur with excess reagent.[3] |
| N-terminus (amine) | Low | Can occur with excess reagent or at higher pH.[3] |
Mandatory Visualizations
Workflow for Protein Labeling and Analysis
The following diagram illustrates the general workflow for introducing an alkyne handle into a protein via this compound and subsequent analysis using click chemistry.
Caption: Workflow for biomolecule modification using this compound.
Reaction Mechanism
This diagram illustrates the SN2 reaction between a cysteine residue and this compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Protocol for organelle-specific cysteine capture and quantification of cysteine oxidation state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interrogation of Functional Mitochondrial Cysteine Residues by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. store.lumicks.com [store.lumicks.com]
Alkyne-PEG2-iodide: A Versatile Bifunctional Linker for Advancing Chemical Biology and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of chemical biology and drug discovery, the ability to selectively and efficiently connect molecular entities is paramount. Bifunctional linkers are critical tools in this endeavor, enabling the construction of complex molecular architectures with tailored properties and functions. Among these, Alkyne-PEG2-iodide has emerged as a particularly valuable reagent, offering a unique combination of functionalities that facilitate a broad range of applications, from bioconjugation to the development of targeted protein degraders.
This technical guide provides a comprehensive overview of this compound, detailing its core applications, experimental protocols, and the underlying chemical principles. It is intended to serve as a resource for researchers and scientists seeking to leverage the capabilities of this versatile linker in their work.
This compound is a heterobifunctional molecule featuring a terminal alkyne group and a primary alkyl iodide. The alkyne moiety serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the rapid and specific formation of a stable triazole linkage with azide-modified molecules.[1][2] The alkyl iodide, a potent alkylating agent, readily reacts with various nucleophiles, including thiols, amines, and carboxylates, providing a robust method for covalent modification.[1][3] The short diethylene glycol (PEG2) spacer enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting conjugates.[4][5]
Core Applications in Chemical Biology
The dual reactivity of this compound makes it a versatile tool for a multitude of applications in chemical biology, including:
-
Bioconjugation: The ability to selectively modify biomolecules is fundamental to understanding and manipulating biological processes. This compound can be used to attach probes, such as fluorescent dyes or affinity tags, to proteins, nucleic acids, and other biomolecules. This is typically achieved by first reacting the iodide with a nucleophilic residue on the biomolecule (e.g., a cysteine thiol) and then using the alkyne for a subsequent click reaction.
-
PROTAC Development: Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[6][7] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[8][] this compound serves as a valuable building block for PROTAC synthesis, allowing for the modular and efficient assembly of these powerful molecules. The PEG component can influence the PROTAC's solubility, cell permeability, and the stability of the ternary complex.[4][10]
-
Surface Modification: The alkyne group can be used to immobilize molecules onto azide-functionalized surfaces, such as microarrays or nanoparticles, for various diagnostic and research applications.
Data Presentation
The following tables summarize representative quantitative data for key applications of this compound and related PEG linkers.
Table 1: Representative Yields for Bioconjugation and Thiol Alkylation
| Reaction Type | Reactants | Product | Typical Yield (%) | Reference |
| Thiol Alkylation | Thiophenol, 1-iodo-2-(2-methoxyethoxy)ethane | Phenyl(2-(2-methoxyethoxy)ethyl)sulfane | 92 | [11] |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne-modified oligonucleotide, Azide-functionalized dye | Dye-labeled oligonucleotide | >95 | [12] |
| PROTAC Synthesis (Click Chemistry Step) | Azide-functionalized E3 ligand binder, Alkyne-functionalized target binder | PROTAC molecule | 80-95 | [4] |
Table 2: Influence of PEG Linker Length on PROTAC Degradation Efficiency (Representative Data)
| PROTAC | Linker Composition | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| PROTAC-1 | PEG2 | BRD4 | 50 | 90 | [7] |
| PROTAC-2 | PEG4 | BRD4 | 25 | 95 | [7] |
| PROTAC-3 | PEG6 | BRD4 | 10 | 98 | [7] |
| PROTAC-4 | PEG8 | BRD4 | 20 | 92 | [7] |
Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of target protein degradation achieved.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Thiol Alkylation of a Cysteine-Containing Peptide
This protocol describes the alkylation of a thiol group on a peptide with this compound.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Reverse-phase HPLC for purification
-
Mass spectrometer for analysis
Procedure:
-
Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1 mM.
-
In a separate tube, dissolve this compound in DMF to a final concentration of 10 mM.
-
Add a 5-fold molar excess of the this compound solution to the peptide solution.
-
Add a 10-fold molar excess of DIPEA to the reaction mixture.
-
Incubate the reaction at room temperature for 2-4 hours with gentle shaking.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, purify the alkyne-modified peptide by reverse-phase HPLC.
-
Confirm the identity of the product by mass spectrometry.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol describes the "clicking" of an azide-containing fluorescent dye to the alkyne-modified peptide from Protocol 1.
Materials:
-
Alkyne-modified peptide (from Protocol 1)
-
Azide-functionalized fluorescent dye
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Size-exclusion chromatography for purification
Procedure:
-
Prepare the following stock solutions:
-
10 mM Alkyne-modified peptide in reaction buffer.
-
20 mM Azide-functionalized fluorescent dye in DMSO.
-
50 mM CuSO4 in water.
-
100 mM THPTA in water.
-
100 mM Sodium ascorbate in water (prepare fresh).
-
-
In a microcentrifuge tube, combine the following in order:
-
100 µL of the alkyne-modified peptide solution.
-
1.5 equivalents of the azide-functionalized fluorescent dye solution.
-
-
Prepare the copper catalyst solution by mixing the CuSO4 and THPTA stock solutions in a 1:2 molar ratio and let it stand for 5 minutes.
-
Add the copper catalyst solution to the reaction mixture to a final copper concentration of 1 mM.
-
Initiate the reaction by adding a 5-fold molar excess of freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Monitor the reaction progress by fluorescence analysis or LC-MS.
-
Purify the fluorescently labeled peptide using size-exclusion chromatography to remove excess reagents.
Protocol 3: Synthesis of a PROTAC using this compound
This protocol outlines a general strategy for synthesizing a PROTAC molecule using this compound as a linker. This involves a two-step process: alkylation of one binding ligand followed by a click reaction with the other.
Materials:
-
Target protein binder with a nucleophilic handle (e.g., a thiol or amine)
-
E3 ligase binder with an azide (B81097) handle
-
This compound
-
Appropriate solvents (e.g., DMF, DMSO)
-
Base (e.g., DIPEA or K2CO3)
-
CuAAC reagents (as in Protocol 2)
-
Purification supplies (e.g., silica (B1680970) gel chromatography, preparative HPLC)
Procedure:
Step 1: Alkylation of the Target Protein Binder
-
Dissolve the target protein binder in an appropriate anhydrous solvent (e.g., DMF).
-
Add a slight molar excess (e.g., 1.2 equivalents) of this compound.
-
Add a suitable base (e.g., 2-3 equivalents of DIPEA) to facilitate the alkylation.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Purify the alkyne-functionalized target binder using silica gel chromatography or preparative HPLC.
Step 2: Click Reaction with the E3 Ligase Binder
-
Dissolve the purified alkyne-functionalized target binder and the azide-functionalized E3 ligase binder (typically in a 1:1 molar ratio) in a suitable solvent system (e.g., t-butanol/water).
-
Add the CuAAC catalyst system as described in Protocol 2 (CuSO4, a ligand like TBTA or THPTA, and a reducing agent like sodium ascorbate).
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Purify the final PROTAC molecule using preparative HPLC.
-
Characterize the final product by NMR and high-resolution mass spectrometry.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.
Caption: Experimental workflow for the bioconjugation of a peptide.
Caption: Logical relationship in a two-step PROTAC synthesis.
Conclusion
This compound is a powerful and versatile tool for chemical biologists and drug discovery scientists. Its dual functionality enables a wide range of applications, from the precise modification of biomolecules to the construction of sophisticated therapeutic agents like PROTACs. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their experimental workflows. As the field of chemical biology continues to evolve, the demand for such versatile and efficient molecular linkers will undoubtedly grow, further solidifying the importance of reagents like this compound in advancing our understanding of biology and developing next-generation therapeutics.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. This compound | AxisPharm [axispharm.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. jmaterenvironsci.com [jmaterenvironsci.com]
- 12. glenresearch.com [glenresearch.com]
Alkyne-PEG2-iodide: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for Alkyne-PEG2-iodide, a bifunctional crosslinker increasingly utilized in bioconjugation, click chemistry, and the development of antibody-drug conjugates (ADCs).[][2][3] Given the absence of a specific, comprehensive Material Safety Data Sheet (MSDS) for this compound, this document synthesizes available data and outlines best practices based on the reactivity of its constituent functional groups—an alkyne and a potent alkylating agent, alkyl iodide.[4][5]
Chemical and Physical Properties
This compound is a colorless to yellow oil soluble in water and polar organic solvents.[][4] Its bifunctional nature, combining a terminal alkyne for click chemistry reactions and a highly reactive iodide group, makes it a versatile tool in targeted drug delivery and molecular biology.[3][4][5] Alkyl iodides are recognized as powerful alkylating agents that can react with various nucleophiles.[4][5]
| Property | Value | Source |
| CAS Number | 1234387-33-7 | [4] |
| Molecular Formula | C7H11IO2 | [][4] |
| Molecular Weight | 254.07 g/mol | [][4] |
| Appearance | Colorless to yellow oil | [][4] |
| Solubility | Soluble in water and polar organic solvents | [][4] |
| Storage Conditions | -20°C in the dark for up to 24 months | [][4] |
| Transportation | Room temperature for up to 3 weeks | [][4] |
Hazard Identification and Safety Precautions
Due to its reactive nature as an alkylating agent, this compound should be handled with caution. Alkylating agents are known to be potentially harmful and can react with biological macromolecules. Therefore, it is crucial to minimize exposure.
General Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[6][7]
-
Avoid inhalation of any mists or vapors.[8]
-
Prevent contact with skin and eyes.[7]
-
Do not ingest.[7]
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 standards.[6][8]
-
Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile rubber) and inspect them before use.[8] Employ proper glove removal technique to avoid skin contact.[8]
-
Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin exposure.[7]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6][7]
First Aid Measures
In the event of exposure, follow these first-aid guidelines:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and ensure safety.
-
Long-term Storage: Store at -20°C in a tightly sealed container, protected from light.[][4][8]
-
Short-term Storage/Transportation: The compound is stable at room temperature for up to three weeks.[][4]
-
Incompatibilities: Avoid strong oxidizing agents.[6]
Accidental Release and Disposal
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as described in Section 2.
-
Contain the spill using an inert absorbent material.[8]
-
Collect the absorbed material into a suitable, closed container for disposal.[8]
-
Do not allow the material to enter drains or waterways.[8]
Waste Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
Experimental Protocols: Safe Handling Workflow
The following diagram illustrates a recommended workflow for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
Example Experimental Protocol: Bioconjugation
This protocol provides a general framework for using this compound in a bioconjugation reaction, with an emphasis on safety at each step.
-
Preparation:
-
Retrieve the this compound from -20°C storage and allow it to equilibrate to room temperature before opening to prevent condensation.
-
Don all required PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Perform all subsequent steps in a certified chemical fume hood.
-
-
Reaction Setup:
-
Prepare a stock solution of this compound in an appropriate anhydrous solvent (e.g., DMF or DMSO).
-
In a reaction vessel, dissolve the substrate to be modified (e.g., a protein or other biomolecule) in a suitable buffer.
-
Add the this compound stock solution to the reaction mixture dropwise while stirring.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed, typically at room temperature or 37°C, for a specified time.
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., LC-MS or SDS-PAGE).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench any unreacted this compound if necessary.
-
Purify the resulting conjugate using a suitable method, such as dialysis, size-exclusion chromatography, or affinity chromatography, to remove excess reagents.
-
-
Waste Disposal:
-
Dispose of all waste, including solvents and unused reagents, according to institutional and local environmental regulations. Contaminated materials should be treated as hazardous waste.
-
References
- 2. This compound (A270034) | Antibodies.com [antibodies.com]
- 3. Alkyne PEG, Alkyne linker, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. This compound | AxisPharm [axispharm.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. biotium.com [biotium.com]
Methodological & Application
Application Notes and Protocols for Site-Specific Protein Labeling using Alkyne-PEG2-iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the two-step, site-specific labeling of proteins using Alkyne-PEG2-iodide. This method enables the covalent attachment of a terminal alkyne to a protein, which can then be used for subsequent bio-orthogonal "click" chemistry reactions. This powerful technique is widely employed for attaching a variety of moieties to proteins, such as fluorophores, biotin, or drug molecules, for applications in proteomics, drug development, and molecular imaging.
This compound is a bifunctional linker containing a reactive iodide group and a terminal alkyne. The iodoacetyl group exhibits high reactivity towards nucleophilic side chains of amino acids, particularly the thiol group of cysteine residues, forming a stable thioether bond. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces steric hindrance of the linker. Following the initial alkylation step, the terminal alkyne is available for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.
Data Presentation
The following table summarizes representative quantitative data for the two-step labeling of a model protein (e.g., a single-cysteine mutant of a 50 kDa protein) using the this compound protocol.
| Parameter | Condition A | Condition B | Condition C |
| Alkylation Step | |||
| Protein Concentration (mg/mL) | 1 | 2 | 1 |
| Molar Excess of this compound | 10-fold | 20-fold | 10-fold |
| Reaction Time (hours) | 2 | 2 | 4 |
| Alkylation Efficiency (%) | ~85 | ~95 | ~90 |
| Click Reaction Step (CuAAC) | |||
| Molar Excess of Azide-Probe | 5-fold | 5-fold | 10-fold |
| Reaction Time (hours) | 1 | 1 | 1 |
| Click Reaction Efficiency (%) | >98 | >98 | >98 |
| Overall Labeling Yield (%) | ~83 | ~93 | ~88 |
Note: The data presented in this table are hypothetical and intended for illustrative purposes. Actual results will vary depending on the protein, buffer conditions, and specific reagents used.
Experimental Protocols
Part 1: Protein Alkylation with this compound
This protocol details the covalent attachment of the alkyne handle to cysteine residues on the target protein.
Materials:
-
Protein of interest (with at least one accessible cysteine residue) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5)
-
This compound
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Reduction (Optional but Recommended):
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, treat the protein with a 10-fold molar excess of DTT or TCEP.
-
Incubate at room temperature for 1 hour.
-
Remove the reducing agent using a desalting column.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 100 mM. This stock solution should be prepared fresh.
-
-
Alkylation Reaction:
-
To the protein solution (typically 1-5 mg/mL), add the this compound stock solution to achieve a 10- to 20-fold molar excess of the reagent over the protein.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing. The reaction should be performed in the dark to prevent degradation of the iodo-reagent.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10 mM to consume any unreacted this compound.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Alkyne-Modified Protein:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Part 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate an azide-containing probe (e.g., a fluorescent dye, biotin, or drug molecule) to the alkyne-modified protein.
Materials:
-
Alkyne-modified protein from Part 1
-
Azide-containing probe of interest
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent for Cu(II) (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA))
-
DMSO or other suitable solvent for the azide (B81097) probe
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Reagent Stock Solutions:
-
Prepare a 10 mM stock solution of the azide-probe in DMSO or an appropriate solvent.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 500 mM stock solution of sodium ascorbate (B8700270) in water. This solution should be prepared fresh.
-
Prepare a 50 mM stock solution of the copper ligand (THPTA or TBTA) in DMSO/water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein with a 5- to 10-fold molar excess of the azide-probe.
-
Add the copper ligand to the reaction mixture to a final concentration of 1 mM.
-
Add CuSO4 to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification of the Labeled Protein:
-
Purify the final labeled protein conjugate using a desalting column or dialysis to remove the catalyst and excess reagents.
-
Visualizations
Caption: Experimental workflow for the two-step protein labeling protocol.
Caption: Logical relationship of the key components in the labeling strategy.
Alkyne-PEG2-Iodide Click Chemistry: A Step-by-Step Guide for Bioconjugation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Alkyne-PEG2-iodide is a heterobifunctional linker that serves as a versatile tool in bioconjugation and drug development.[1][2] Its structure incorporates two key functional groups: a terminal alkyne for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, and an alkyl iodide that is a potent alkylating agent for various nucleophiles.[1][3] This dual reactivity allows for the sequential and specific conjugation of two different molecules, making it an ideal reagent for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized biomaterials.[4][] The polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and reduces non-specific binding of the resulting conjugate.[6][7]
This guide provides detailed protocols for a two-step conjugation strategy involving an initial nucleophilic substitution at the iodide followed by a CuAAC reaction with the alkyne.
Key Applications
-
Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[][8]
-
Fluorescent Labeling: Attaching fluorescent dyes to proteins, peptides, or nucleic acids for imaging and tracking.[9]
-
Surface Modification: Functionalizing surfaces of nanoparticles or biomaterials for targeted drug delivery or diagnostic applications.
-
Peptide and Protein Modification: Introducing specific functionalities to peptides and proteins to study their structure and function.[10]
Data Presentation
The following tables summarize representative quantitative data for the two-step conjugation process using this compound. Please note that actual yields and reaction times may vary depending on the specific substrates and reaction conditions.
Table 1: Nucleophilic Substitution of this compound with a Thiol-Containing Peptide
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.5 - 3.0 equivalents | Excess linker ensures complete modification of the peptide. |
| Cysteine-containing peptide | 1.0 equivalent | |
| Reaction Conditions | ||
| Solvent | Phosphate buffer (pH 7.2-7.5) with 10-30% organic co-solvent (e.g., DMSO, DMF) | Co-solvent helps solubilize the linker. |
| Temperature | Room temperature (20-25°C) | |
| Reaction Time | 2 - 4 hours | Reaction progress can be monitored by LC-MS. |
| Expected Yield | > 90% | Yield of the alkyne-functionalized peptide. |
Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Value | Notes |
| Reactants | ||
| Alkyne-functionalized peptide | 1.0 equivalent | From the previous step. |
| Azide-containing molecule (e.g., fluorescent dye) | 1.2 - 2.0 equivalents | |
| Copper(II) Sulfate (B86663) (CuSO₄) | 0.1 - 0.5 equivalents | Precursor for the active Cu(I) catalyst. |
| Sodium Ascorbate (B8700270) | 1.0 - 5.0 equivalents | Reducing agent to generate and maintain Cu(I). |
| THPTA or TBTA | 0.5 - 2.5 equivalents | Ligand to stabilize Cu(I) and accelerate the reaction.[2] |
| Reaction Conditions | ||
| Solvent | Aqueous buffer (e.g., PBS) with optional organic co-solvent | |
| Temperature | Room temperature (20-25°C) | |
| Reaction Time | 1 - 4 hours | Reaction progress can be monitored by LC-MS or fluorescence. |
| Expected Yield | > 95% | Yield of the final bioconjugate.[11][12] |
Experimental Protocols
Protocol 1: Functionalization of a Cysteine-Containing Peptide with this compound
This protocol describes the alkylation of a thiol group on a cysteine residue with this compound.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sephadex G-25 column or other size-exclusion chromatography system
-
LC-MS system for reaction monitoring
Procedure:
-
Peptide Solution Preparation: Dissolve the cysteine-containing peptide in PBS (pH 7.4) to a final concentration of 1-5 mg/mL. If the peptide has limited aqueous solubility, a minimal amount of a water-miscible organic solvent like DMSO can be added.
-
Linker Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Alkylation Reaction: Add 1.5 to 3.0 molar equivalents of the this compound stock solution to the peptide solution.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours in the dark.
-
Reaction Monitoring: Monitor the progress of the reaction by LC-MS to confirm the formation of the alkyne-functionalized peptide.
-
Purification: Purify the alkyne-functionalized peptide from excess linker and other small molecules using a Sephadex G-25 desalting column or a similar size-exclusion chromatography method.
-
Characterization: Confirm the identity and purity of the product by LC-MS analysis. The purified alkyne-functionalized peptide can be stored at -20°C for subsequent use.
Protocol 2: Click Chemistry Ligation of the Alkyne-Functionalized Peptide with an Azide-Containing Molecule
This protocol describes the copper-catalyzed click reaction between the alkyne-functionalized peptide and an azide-containing molecule (e.g., a fluorescent dye).
Materials:
-
Purified alkyne-functionalized peptide (from Protocol 1)
-
Azide-containing molecule (e.g., Azide-Fluor 488)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification system (e.g., HPLC or FPLC)
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve the alkyne-functionalized peptide in PBS (pH 7.4) to a final concentration of approximately 1 mg/mL.
-
Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO or water) at a concentration of 10 mM.
-
-
Prepare Click Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions. For example, mix equal volumes of 20 mM CuSO₄ and 50 mM THPTA. Allow the mixture to stand for a few minutes.
-
Initiate the Click Reaction: In a single reaction tube, combine the following in order:
-
The alkyne-functionalized peptide solution.
-
The azide-containing molecule stock solution (to a final concentration of 1.2-2.0 molar equivalents relative to the peptide).
-
The CuSO₄/THPTA premix (to a final concentration of approximately 0.1-0.5 mM copper).
-
The freshly prepared sodium ascorbate stock solution (to a final concentration of 1-5 mM).
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Reaction Monitoring: Monitor the reaction completion by LC-MS or by measuring the fluorescence of the labeled peptide.
-
Purification: Purify the final bioconjugate using a suitable method such as reverse-phase HPLC or size-exclusion chromatography to remove the catalyst, excess reagents, and any unreacted starting materials.
-
Final Characterization: Characterize the purified bioconjugate by LC-MS and determine the concentration and labeling efficiency by UV-Vis spectroscopy. Store the final product under appropriate conditions (e.g., -20°C or -80°C).
Mandatory Visualization
Caption: Workflow for labeling a cysteine-containing peptide with a fluorescent dye.
References
- 1. Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Iodo-PEG3-carboxylic acid | BroadPharm [broadpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 6. Iodo-PEG5-OH, 1883516-31-1 | BroadPharm [broadpharm.com]
- 7. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry – Med Chem 101 [medchem101.com]
- 10. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alkyne-PEG2-iodide in PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Alkyne-PEG2-iodide in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. A PROTAC molecule is composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
This compound is a versatile bifunctional linker that offers a strategic advantage in the modular synthesis of PROTACs. It incorporates a short polyethylene (B3416737) glycol (PEG) spacer, which can enhance the aqueous solubility and cell permeability of the resulting PROTAC. The molecule is functionalized with a terminal alkyne group, amenable to "click chemistry" reactions, and a highly reactive iodide group, which is an excellent alkylating agent for various nucleophiles. This dual functionality allows for a flexible and efficient assembly of PROTAC libraries.
Core Applications of this compound
The primary application of this compound in PROTAC synthesis is to serve as a cornerstone for connecting the POI-binding ligand and the E3 ligase-recruiting ligand. Its bifunctional nature allows for two main synthetic strategies:
-
Alkylation followed by Click Chemistry: The iodide group can be used to alkylate a nucleophilic site on either the POI or E3 ligase ligand. The resulting intermediate, now bearing a terminal alkyne, can then be conjugated to the other ligand (functionalized with an azide) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
-
Click Chemistry followed by Alkylation: Conversely, the alkyne group can first be reacted with an azide-functionalized ligand. The resulting triazole-containing intermediate, which now has a terminal iodide, can then be used to alkylate the second ligand.
This modular approach is highly advantageous for creating libraries of PROTACs with varying linker lengths and attachment points to optimize degradation efficiency.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of a PROTAC using this compound. For this example, we will focus on the synthesis of a BRD4-targeting PROTAC using a derivative of the CRBN E3 ligase ligand, pomalidomide (B1683931).
Protocol 1: Synthesis of Pomalidomide-PEG2-Alkyne Intermediate via Alkylation
This protocol describes the alkylation of 4-aminopomalidomide with this compound.
Materials:
-
4-Aminopomalidomide
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
To a solution of 4-aminopomalidomide (1.0 equivalent) in anhydrous DMF, add DIPEA (2.0 equivalents).
-
Add a solution of this compound (1.2 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the Pomalidomide-PEG2-Alkyne intermediate.
Expected Yield and Characterization:
While specific yields can vary, similar alkylations of pomalidomide derivatives can proceed with moderate to good yields. The final product should be characterized by:
-
¹H NMR and ¹³C NMR: To confirm the structure of the conjugate.
-
LC-MS: To confirm the molecular weight and purity of the product.
| Compound | Molecular Formula | Molecular Weight | Purity (LC-MS) |
| Pomalidomide-PEG2-Alkyne | C₂₁H₂₁N₃O₇ | 427.41 | >95% |
Protocol 2: Synthesis of a BRD4-Targeting PROTAC via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the Pomalidomide-PEG2-Alkyne intermediate and an azide-functionalized BRD4 ligand (e.g., a JQ1 derivative).
Materials:
-
Pomalidomide-PEG2-Alkyne intermediate
-
Azide-functionalized BRD4 ligand (e.g., JQ1-azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a copper ligand)
-
tert-Butanol (B103910) and water (or another suitable solvent system like DMF or DMSO)
-
Preparative HPLC for purification
Procedure:
-
Dissolve the Pomalidomide-PEG2-Alkyne intermediate (1.0 equivalent) and the azide-functionalized BRD4 ligand (1.1 equivalents) in a mixture of tert-butanol and water (e.g., 1:1 v/v).
-
Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes.
-
Add the copper sulfate solution (0.1 equivalents) followed by the sodium ascorbate solution (0.5 equivalents) to the reaction mixture. If using TBTA, it can be pre-mixed with the copper sulfate.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative HPLC.
Characterization of the Final PROTAC:
The identity and purity of the final PROTAC should be confirmed by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Visualizing the PROTAC Synthesis Workflow and Mechanism of Action
Diagram 1: Synthetic Workflow for a BRD4-Targeting PROTAC
Caption: A two-step synthetic workflow for a BRD4-targeting PROTAC.
Diagram 2: PROTAC-Mediated Degradation of BRD4
Caption: Mechanism of BRD4 degradation mediated by a CRBN-recruiting PROTAC.
Signaling Pathway: Downregulation of c-MYC by BRD4 Degradation
BRD4 is a key transcriptional coactivator that plays a critical role in the expression of several oncogenes, most notably c-MYC.[1] By inducing the degradation of BRD4, PROTACs can effectively shut down this signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Diagram 3: BRD4-c-MYC Signaling Pathway Inhibition by PROTAC
Caption: Inhibition of the BRD4-c-MYC pathway by PROTAC-induced degradation of BRD4.
Conclusion
This compound is a valuable and versatile chemical tool for the modular synthesis of PROTACs. Its bifunctional nature allows for the efficient assembly of PROTAC libraries, which is crucial for optimizing the linker length and composition for maximal degradation efficacy. The incorporation of a PEG2 spacer can also impart favorable physicochemical properties to the final PROTAC molecule. The detailed protocols and diagrams provided in these application notes offer a comprehensive guide for researchers to design, synthesize, and understand the mechanism of action of novel PROTACs utilizing this powerful linker technology.
References
Application Notes: Alkyne-PEG2-iodide for Advanced Antibody-Drug Conjugate (ADC) Development
Audience: Researchers, scientists, and drug development professionals.
Introduction to Alkyne-PEG2-iodide in ADC Construction
Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker molecule, which connects these two components, is critical to the safety and efficacy of the ADC.[1] An ideal linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet allow for efficient payload release upon internalization into the target cancer cell.[1][2]
This compound is a bifunctional, hydrophilic linker designed for two-step, sequential ADC conjugation. Its structure consists of three key components:
-
An Alkyl Iodide Group : A highly reactive functional group for covalent attachment to the antibody. Alkyl iodides are potent alkylating agents that can form stable thioether bonds with nucleophilic residues on the antibody, such as the thiol groups of cysteine residues.[3][]
-
A Terminal Alkyne Group : A bioorthogonal handle for the attachment of an azide-modified cytotoxic payload via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction.[5] This reaction is highly specific and efficient, proceeding under mild, aqueous conditions.[5]
-
A Polyethylene Glycol (PEG2) Spacer : A short, hydrophilic PEG spacer enhances the solubility and stability of the ADC, potentially reducing aggregation and improving pharmacokinetic properties.[2][6]
This dual-functionality allows for a controlled, stepwise conjugation process. First, the antibody is modified with the linker via alkylation. Second, the azide-containing payload is attached to the alkyne-modified antibody using click chemistry. This approach offers flexibility and precision in the construction of homogeneous and stable ADCs.
Experimental Data (Representative)
While specific quantitative data for ADCs constructed using this compound is not extensively available in public literature, the following tables present representative data from ADCs developed with similar technologies (e.g., site-specific alkylation, PEG linkers, and tubulin inhibitor payloads) to illustrate expected outcomes.
Table 1: Representative ADC Conjugation and Characterization Data
| Parameter | Representative Value | Method of Analysis | Significance |
| Drug-to-Antibody Ratio (DAR) | 3.8 - 4.2 | Hydrophobic Interaction Chromatography (HIC) | Measures the average number of drug molecules per antibody; impacts efficacy and safety.[7] |
| Conjugation Efficiency | >85% | Reversed-Phase HPLC (RP-HPLC) | Indicates the percentage of antibody successfully conjugated with the drug-linker complex. |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) | Ensures the absence of aggregates, which can cause immunogenicity and affect pharmacokinetics.[8] |
| In Vitro Plasma Stability | >90% after 7 days | ELISA or LC-MS | Measures premature drug release in plasma; critical for minimizing off-target toxicity. |
Table 2: Representative In Vitro Cytotoxicity Data
| ADC Target | Cell Line | Payload | Representative IC₅₀ (nM) |
| HER2 | BT-474 (HER2-positive) | MMAE | 2.5 - 30 |
| HER2 | NCI-N87 (HER2-positive) | MMAE | 5.0 - 40 |
| HER2 | MCF-7 (HER2-low) | MMAE | >1000 |
| CD30 | Karpas 299 (CD30-positive) | MMAE | ~0.1 - 1.0 |
IC₅₀ values are representative for ADCs using tubulin inhibitors like Monomethyl Auristatin E (MMAE) and can vary significantly based on the antibody, linker, and specific payload used. The data demonstrates target-specific cell killing.[9]
Key Experimental Workflows & Signaling Pathways
Visualizations of the experimental process and the ADC's mechanism of action provide a clear understanding of the technology.
ADC Conjugation Workflow
The overall process for creating an ADC using this compound involves a two-stage conjugation followed by purification and characterization.
ADC Components
The final ADC product is a complex assembly of three distinct parts joined by covalent bonds.
Mechanism of Action: Tubulin Inhibitor Payload
Many potent ADC payloads, such as Monomethyl Auristatin E (MMAE), function by disrupting microtubule dynamics, a process essential for cell division. This ultimately triggers programmed cell death (apoptosis).
Detailed Experimental Protocols
The following are representative protocols. Note: Optimization is critical and may be required for different antibodies and payloads. All steps should be performed in a sterile, controlled environment.
Protocol 1: Antibody Modification with this compound
This protocol describes the site-specific modification of a monoclonal antibody by first reducing interchain disulfides to generate free thiols, followed by alkylation with the iodide moiety of the linker.
Materials:
-
Monoclonal Antibody (mAb): e.g., Trastuzumab, in a suitable buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of amines like Tris.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water).
-
Alkylation Reagent: this compound, dissolved in anhydrous DMSO to make a 10 mM stock solution.
-
Reaction Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.5-8.0.
-
Quenching Solution: N-acetylcysteine (100 mM in water).
-
Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or centrifugal desalting columns (30 kDa MWCO).
Procedure:
-
Antibody Preparation:
-
Adjust the concentration of the mAb to 5-10 mg/mL in the Reaction Buffer. If the starting buffer contains interfering substances, perform a buffer exchange.[10]
-
-
Partial Reduction of Disulfides:
-
Add TCEP solution to the mAb solution to achieve a final molar excess of 2.0-2.5 equivalents of TCEP per mole of mAb.
-
Incubate the reaction at 37°C for 60-90 minutes with gentle agitation. This step preferentially reduces the four interchain disulfide bonds.[11]
-
-
Alkylation Reaction:
-
Cool the reaction mixture to 4°C in an ice bath.
-
Immediately add a 5 to 10-fold molar excess of the this compound DMSO stock solution to the reduced antibody. The final DMSO concentration should be kept below 10% (v/v).
-
Incubate the reaction for 1-2 hours at 4°C in the dark with gentle agitation.[12]
-
-
Quenching:
-
Add a 2-fold molar excess of N-acetylcysteine (relative to the linker) to quench any unreacted this compound.
-
Incubate for 15 minutes at 4°C.
-
-
Purification:
-
Immediately purify the alkyne-modified mAb using an SEC or desalting column equilibrated with PBS (pH 7.4) to remove excess linker, quenching reagent, and TCEP.
-
Collect the protein fractions and determine the concentration using a NanoDrop spectrophotometer at 280 nm.
-
The purified Alkyne-mAb is now ready for payload conjugation. Store at 4°C and use within 24 hours.
-
Protocol 2: Payload Conjugation via Click Chemistry (CuAAC)
This protocol describes the conjugation of an azide-functionalized cytotoxic payload to the alkyne-modified antibody.
Materials:
-
Alkyne-Modified mAb (from Protocol 1).
-
Azide-Payload: e.g., Azido-PEG-MMAE (10 mM stock in DMSO).
-
Copper(I) Source: Copper(II) sulfate (B86663) (CuSO₄) solution (50 mM in water).
-
Reducing Agent: Sodium Ascorbate (100 mM in water, freshly prepared).
-
Copper Ligand: THPTA or TBTA (50 mM in DMSO).
-
Reaction Buffer: PBS, pH 7.4.
-
Purification: SEC column or tangential flow filtration (TFF) system.
Procedure:
-
Prepare Reaction Premix:
-
In a microcentrifuge tube, combine the Copper(II) sulfate, copper ligand, and Sodium Ascorbate. A typical molar ratio is 1:5:10 (CuSO₄:Ligand:Ascorbate). Vortex briefly. This will generate the active Cu(I) catalyst in situ.
-
-
Set up Conjugation Reaction:
-
In a separate tube, add the Alkyne-Modified mAb to the Reaction Buffer.
-
Add the Azide-Payload to the mAb solution. A typical molar excess is 1.5-3 equivalents of payload per alkyne site on the antibody.
-
Add the catalyst premix to the mAb/payload solution to initiate the click reaction. The final concentration of copper is typically in the range of 100-500 µM.
-
-
Incubation:
-
Incubate the reaction for 2-4 hours at room temperature, protected from light, with gentle agitation.
-
-
Purification and Formulation:
-
Purify the resulting ADC from unreacted payload and catalyst components using an SEC column or TFF.
-
The final ADC should be exchanged into a formulation buffer suitable for long-term storage (e.g., histidine buffer with sucrose, pH 6.0).
-
-
Characterization:
-
Analyze the final ADC product for DAR, purity, and aggregation using HIC and SEC as described in Table 1.
-
Confirm the integrity of the heavy and light chains via SDS-PAGE or CE-SDS analysis.
-
Perform in vitro cell-based assays to confirm potency.
-
References
- 1. abzena.com [abzena.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
- 5. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reaction of Alkyne-PEG2-Iodide with Amine Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the conjugation of Alkyne-PEG2-iodide with amine nucleophiles. This reaction is a fundamental step in the synthesis of various bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and functionalized biomolecules for targeted drug delivery and diagnostic applications.[1][] The protocols outlined below are based on established principles of amine alkylation and provide a framework for achieving efficient and selective PEGylation.
Introduction
This compound is a heterobifunctional linker that incorporates a terminal alkyne group and a reactive alkyl iodide. The alkyne moiety allows for subsequent modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry".[3][4][5] The alkyl iodide serves as a potent electrophile for the alkylation of nucleophiles, particularly primary and secondary amines, forming a stable carbon-nitrogen bond.[6] The short, hydrophilic diethylene glycol (PEG2) spacer enhances the solubility of the resulting conjugate.[3]
The reaction of this compound with an amine proceeds via a nucleophilic aliphatic substitution (SN2) mechanism.[7] A significant challenge in the alkylation of primary and secondary amines is the potential for over-alkylation, as the product secondary or tertiary amine is often more nucleophilic than the starting amine.[8][9] Careful control of reaction conditions, particularly stoichiometry, is crucial to favor mono-alkylation.
Data Presentation
The following tables summarize representative quantitative data for the reaction of this compound with a model primary amine under various conditions. These values are illustrative and may vary depending on the specific amine nucleophile and experimental setup.
Table 1: Effect of Stoichiometry on Mono-alkylation vs. Di-alkylation
| Molar Ratio (Amine:PEG-Iodide) | Mono-alkylated Product Yield (%) | Di-alkylated Product Yield (%) |
| 1:1 | 45 | 30 |
| 2:1 | 65 | 15 |
| 5:1 | 85 | <5 |
| 10:1 | 90 | Not detected |
Table 2: Influence of Base and Solvent on Reaction Efficiency
| Base (1.5 equiv) | Solvent | Reaction Time (h) | Mono-alkylated Product Yield (%) |
| Diisopropylethylamine (DIPEA) | Dimethylformamide (DMF) | 18 | 88 |
| Sodium Carbonate (Na₂CO₃) | Acetonitrile (ACN) | 24 | 75 |
| Triethylamine (TEA) | Dichloromethane (DCM) | 24 | 60 |
| Potassium Carbonate (K₂CO₃) | Dimethyl sulfoxide (B87167) (DMSO) | 18 | 82 |
Table 3: Impact of Temperature on Reaction Time and Yield
| Temperature (°C) | Reaction Time (h) | Mono-alkylated Product Yield (%) |
| 25 (Room Temperature) | 24 | 78 |
| 40 | 12 | 85 |
| 60 | 6 | 82 (with minor increase in side products) |
Experimental Protocols
Protocol 1: General Procedure for the Mono-alkylation of a Primary Amine with this compound
This protocol describes a general method for the reaction of a primary amine with this compound to favor the formation of the mono-alkylated product.
Materials:
-
This compound
-
Primary amine of interest
-
Anhydrous dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the primary amine (5.0 equivalents) in anhydrous DMF, add DIPEA (1.5 equivalents).
-
To this stirring solution, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise over 10 minutes.
-
Stir the reaction mixture at 40°C for 12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to isolate the desired mono-alkylated product.
Protocol 2: PEGylation of a Model Protein with this compound
This protocol provides a general method for the conjugation of this compound to primary amine residues (e.g., lysine) on a protein surface.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
Ion-exchange chromatography (IEX) column or Hydrophobic Interaction Chromatography (HIC) column (for purification of PEGylated species)
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
To a solution of the protein in PBS at a concentration of 1-10 mg/mL, add the this compound stock solution to achieve a desired molar excess (e.g., 20-fold molar excess of PEG linker to protein). The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to maintain protein integrity.
-
Incubate the reaction mixture at room temperature for 4-6 hours with gentle stirring.
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer) to react with any excess this compound.
-
Remove unreacted PEG linker and byproducts by size-exclusion chromatography.[10][11]
-
Further purify the mono-PEGylated protein from unreacted protein and multi-PEGylated species using ion-exchange chromatography or hydrophobic interaction chromatography.[10][12] The choice of purification method will depend on the specific properties of the protein.
-
Characterize the resulting PEGylated protein using techniques such as SDS-PAGE, which will show an increase in apparent molecular weight, and mass spectrometry to confirm the degree of PEGylation.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the alkylation of a primary amine with this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of an alkyne-PEGylated amine.
Signaling Pathway Application: Targeted Drug Delivery
Caption: A conceptual signaling pathway for targeted drug delivery using a PEG-linked bioconjugate.
References
- 1. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 3. Alkyne PEG, Alkyne linker, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 4. Alkyne-PEG-Amine, Alkyne-PEG-NH2 - Biopharma PEG [biochempeg.com]
- 5. Propargyl-PEG-amine | Amine-PEG-Alkyne | AxisPharm [axispharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Separation of mono- and di-PEGylate of exenatide and resolution of positional isomers of mono-PEGylates by preparative ion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Alkyne-PEG2-Iodide Conjugation to Cysteine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective modification of proteins is a cornerstone of modern chemical biology and drug development. Cysteine, with its nucleophilic thiol group, presents a prime target for site-specific bioconjugation. This document provides detailed application notes and protocols for the conjugation of Alkyne-PEG2-iodide to cysteine residues. This bifunctional linker allows for the initial covalent modification of a protein via S-alkylation, followed by the introduction of a bioorthogonal alkyne handle. This alkyne group can then be utilized in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide variety of molecules, including fluorophores, biotin (B1667282) tags, or drug payloads.
The iodoacetamide (B48618) moiety of the linker reacts with the sulfhydryl group of cysteine residues through a nucleophilic substitution (SN2) reaction, forming a stable thioether bond. The short polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the modified protein. These characteristics make this compound a valuable tool for a range of applications, from fundamental protein research to the development of antibody-drug conjugates (ADCs).
Chemical Properties and Reaction Mechanism
This compound is a heterobifunctional linker possessing a reactive iodo group and a terminal alkyne. The iodo group serves as a good leaving group in nucleophilic substitution reactions, making it susceptible to attack by the thiolate form of a cysteine residue.
Reaction Mechanism: The conjugation proceeds via an SN2 mechanism where the deprotonated thiol group (thiolate) of a cysteine residue acts as a nucleophile, attacking the carbon atom bearing the iodine. This results in the formation of a stable carbon-sulfur (thioether) bond and the displacement of the iodide ion. The reaction is most efficient under slightly alkaline conditions (pH 7.5-8.5), which favors the deprotonation of the cysteine thiol (pKa ≈ 8.5) to the more reactive thiolate anion.
Quantitative Data Summary
The efficiency of the conjugation reaction is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of the reactants. While specific kinetic data for this compound is not extensively published, the reactivity is comparable to other iodoacetamide-based reagents.
| Parameter | Typical Value/Range | Notes |
| Optimal pH | 7.5 - 8.5 | Balances cysteine reactivity with protein stability. |
| Reaction Temperature | 4 - 37 °C | Room temperature (20-25 °C) is common. Lower temperatures can be used to minimize protein degradation. |
| Reaction Time | 30 minutes - 2 hours | Dependent on reactant concentrations and temperature. |
| Reagent Molar Excess | 5 - 20 fold excess over cysteine | A sufficient excess ensures efficient labeling but excessive amounts can lead to off-target modifications. |
| Typical Conjugation Efficiency | 70 - 95% | Can vary depending on the protein and reaction conditions.[1] |
Table 1: General Reaction Parameters for Cysteine Alkylation with Iodo-PEG Reagents.
| Amino Acid Residue | Potential for Side Reaction | Conditions Favoring Side Reactions |
| Lysine | Moderate | Higher pH (>8.5), prolonged reaction times. |
| Histidine | Moderate | Higher pH (>8.5), prolonged reaction times. |
| Methionine | Low | Can be oxidized by residual iodine. |
| Aspartic Acid | Low | Generally not reactive under these conditions. |
| Glutamic Acid | Low | Generally not reactive under these these conditions. |
| N-terminus | Moderate | Higher pH (>8.5), prolonged reaction times. |
Table 2: Potential for Off-Target Reactions with Iodoacetamide-based Reagents.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Cysteine-Containing Protein
This protocol describes the general procedure for labeling a protein with this compound. Optimization of specific parameters may be required for individual proteins.
Materials:
-
Cysteine-containing protein in a suitable buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP) (optional, for reducing disulfide bonds)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: a. Dissolve the cysteine-containing protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. b. If the protein contains disulfide bonds that need to be reduced to expose free cysteines, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature. Note: DTT can also be used but must be removed before adding the iodo-reagent as it will react with it.
-
Reagent Preparation: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Conjugation Reaction: a. Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. b. Incubate the reaction mixture for 1-2 hours at room temperature in the dark. The reaction vessel should be protected from light to prevent potential side reactions.
-
Purification: a. Remove the excess, unreacted this compound by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Characterization: a. The successful conjugation can be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF), which will show an increase in the protein's molecular weight corresponding to the mass of the attached this compound.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Reaction
This protocol outlines the procedure for attaching an azide-containing molecule (e.g., a fluorescent dye or biotin) to the alkyne-labeled protein.
Materials:
-
Alkyne-labeled protein (from Protocol 1)
-
Azide-containing molecule of interest (e.g., Azide-Fluorophore, Biotin-Azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent for Cu(II) (e.g., sodium ascorbate)
-
Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reagent Preparation: a. Prepare a 10 mM stock solution of the azide-containing molecule in DMSO or water. b. Prepare a 50 mM stock solution of sodium ascorbate (B8700270) in water (freshly prepared). c. Prepare a 10 mM stock solution of CuSO₄ in water. d. Prepare a 50 mM stock solution of THPTA in water.
-
Click Reaction: a. To the alkyne-labeled protein solution (in PBS, pH 7.4), add the azide-containing molecule to a final concentration of 10-50 fold molar excess over the protein. b. In a separate tube, prepare the copper catalyst solution by mixing the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. c. Add the copper catalyst solution to the protein-azide mixture to a final copper concentration of 0.1-1 mM. d. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM. e. Incubate the reaction for 1-4 hours at room temperature.
-
Purification: a. Purify the final conjugate using a desalting column or dialysis to remove excess reagents.
-
Analysis: a. The final product can be analyzed by SDS-PAGE with in-gel fluorescence (if a fluorescent azide (B81097) was used), Western blot (if a biotin-azide was used, followed by streptavidin-HRP), or mass spectrometry.
Visualizations
Caption: Experimental workflow for two-step protein modification.
Caption: Workflow for identifying protein targets using this compound.
References
Application Notes and Protocols: Alkyne-PEG2-iodide for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkyne-PEG2-iodide is a versatile bifunctional molecule designed for two-step labeling of biomolecules in live cells. It incorporates a highly reactive alkyl iodide group and a terminal alkyne. The alkyl iodide can form a stable covalent bond with nucleophilic residues on biomolecules, such as cysteine or lysine (B10760008) side chains on proteins. The terminal alkyne serves as a bioorthogonal handle for subsequent detection via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".[1][2][3] This two-step approach enables the specific labeling and visualization of target biomolecules in their native cellular environment, offering a powerful tool for studying protein localization, trafficking, and interactions.
Principle of the Method
The experimental workflow involves two main stages:
-
Target Labeling: Live cells are incubated with this compound. The alkyl iodide moiety reacts with nucleophilic residues on cellular proteins, creating a covalent bond and introducing the alkyne tag onto the protein of interest.
-
Fluorescent Detection: The alkyne-tagged proteins are then visualized by introducing a cell-permeable fluorescent azide (B81097) probe. The alkyne and azide undergo a highly specific click reaction, resulting in the covalent attachment of the fluorophore to the target protein. This allows for subsequent visualization by fluorescence microscopy.
Quantitative Data Summary
The following table summarizes typical concentration ranges and incubation times for the labeling and detection steps in live-cell imaging using click chemistry. These values are derived from analogous bioorthogonal labeling experiments and should be optimized for specific cell types and target biomolecules.
| Parameter | Reagent | Concentration Range | Typical Incubation Time | Notes |
| Target Labeling | This compound | 10 - 100 µM | 1 - 4 hours | Optimal concentration and time depend on the reactivity of the target nucleophile and cell permeability. |
| CuAAC Detection | Fluorescent Azide | 1 - 25 µM | 5 - 30 minutes | Requires a copper (I) catalyst and a stabilizing ligand. |
| CuSO₄ | 50 - 100 µM | 5 - 30 minutes | Used in conjunction with a reducing agent to generate Cu(I). | |
| THPTA (ligand) | 250 - 500 µM | 5 - 30 minutes | Protects cells from copper toxicity.[4][5] | |
| Sodium Ascorbate (B8700270) | 2.5 - 5 mM | 5 - 30 minutes | Reduces Cu(II) to the active Cu(I) state.[4][5] | |
| SPAAC Detection | Strain-Promoted Fluorescent Azide (e.g., DBCO-dye) | 5 - 50 µM | 30 - 60 minutes | Copper-free, reducing cytotoxicity.[1][2] |
Experimental Workflow Diagram
Caption: Experimental workflow for live-cell imaging using this compound.
Experimental Protocols
Materials:
-
This compound
-
Cell culture medium appropriate for the cell line
-
Live-cell imaging buffer (e.g., HBSS)
-
Fluorescent azide probe (e.g., Azide-Fluor 488)
-
For CuAAC:
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
-
For SPAAC:
-
Strain-promoted azide-fluorophore conjugate (e.g., DBCO-Fluor 488)
-
-
Cells of interest cultured on glass-bottom dishes
-
Fluorescence microscope with appropriate filters and an environmental chamber
Protocol 1: Labeling of Cellular Proteins with this compound
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for live-cell imaging and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO. A typical stock concentration is 10-100 mM.
-
Labeling: a. Aspirate the culture medium from the cells. b. Add fresh, pre-warmed culture medium containing the desired final concentration of this compound (e.g., 50 µM). c. Incubate the cells for 1-4 hours at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.
-
Washing: a. Aspirate the labeling medium. b. Wash the cells three times with pre-warmed live-cell imaging buffer to remove any unreacted this compound.
Protocol 2A: Detection via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol should be performed with care due to the potential toxicity of copper to live cells. The use of a copper-chelating ligand like THPTA is highly recommended.[4][5]
-
Reagent Preparation: a. Prepare stock solutions of CuSO₄ (e.g., 50 mM in water), THPTA (e.g., 100 mM in water), and the fluorescent azide (e.g., 10 mM in DMSO). b. Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
Click Reaction: a. Prepare the click reaction cocktail in live-cell imaging buffer. For a final volume of 1 mL, add the reagents in the following order, mixing gently after each addition:
- Fluorescent azide to a final concentration of 1-25 µM.
- THPTA to a final concentration of 250-500 µM.
- CuSO₄ to a final concentration of 50-100 µM.
- Sodium ascorbate to a final concentration of 2.5-5 mM. b. Aspirate the wash buffer from the alkyne-labeled cells. c. Immediately add the click reaction cocktail to the cells. d. Incubate for 5-30 minutes at room temperature, protected from light.
-
Final Washes and Imaging: a. Aspirate the click reaction cocktail. b. Wash the cells three times with live-cell imaging buffer. c. Proceed immediately to imaging on a fluorescence microscope equipped with an environmental chamber.
Protocol 2B: Detection via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This is the recommended method for live-cell imaging as it avoids copper-induced cytotoxicity.[1][2]
-
Reagent Preparation: Prepare a stock solution of the strain-promoted fluorescent azide (e.g., DBCO-Fluor 488) in DMSO (e.g., 5-10 mM).
-
Click Reaction: a. Aspirate the wash buffer from the alkyne-labeled cells. b. Add pre-warmed live-cell imaging buffer containing the desired final concentration of the strain-promoted fluorescent azide (e.g., 10 µM). c. Incubate for 30-60 minutes at 37°C, protected from light.
-
Final Washes and Imaging: a. Aspirate the labeling solution. b. Wash the cells three times with live-cell imaging buffer. c. Proceed to imaging on a fluorescence microscope equipped with an environmental chamber.
Application Example: Targeting EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers. Several proteins within this pathway, including EGFR itself, possess reactive cysteine residues that could potentially be targeted for alkylation by this compound. This would allow for the specific labeling and tracking of these proteins to study their dynamics in response to stimuli.
EGFR Signaling Pathway Diagram
Caption: Simplified EGFR signaling pathway, a potential target for labeling.
Troubleshooting
-
High Background Fluorescence:
-
Ensure thorough washing after both labeling steps.
-
Optimize the concentration of the fluorescent azide; lower concentrations may reduce background.
-
Use a live-cell imaging medium with reduced autofluorescence.
-
-
Low Signal:
-
Increase the concentration of this compound or the incubation time.
-
Increase the concentration of the fluorescent azide or the click reaction time.
-
For CuAAC, ensure the sodium ascorbate solution is freshly prepared.
-
-
Cell Death/Toxicity:
-
Use the copper-free SPAAC method if possible.
-
If using CuAAC, ensure the THPTA ligand is present at a sufficient concentration to chelate the copper.
-
Reduce the incubation times and reagent concentrations to the minimum required for sufficient signal.
-
Disclaimer: This document provides a general framework and proposed protocols. All experimental conditions, including reagent concentrations and incubation times, should be optimized for the specific cell line and biological question under investigation.
References
- 1. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 2. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Alkyne-PEG2-Iodide Conjugation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Alkyne-PEG2-iodide for bioconjugation. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to help you optimize your conjugation efficiency.
Troubleshooting and FAQs
This section addresses common issues encountered during the conjugation of this compound to biomolecules.
| Question | Answer |
| Why am I seeing low or no conjugation efficiency? | Several factors can contribute to low yield. 1. Suboptimal pH: The reaction of alkyl iodides with thiols (cysteine residues) is most efficient at a pH of 7.0-7.5.[1] At this pH, thiol groups are sufficiently nucleophilic. Amine groups (lysine residues) are generally protonated and less reactive at this pH. For targeting amines, a higher pH (8.0-9.0) is typically required. 2. Reagent Instability: this compound should be stored at -20°C in the dark.[2] It is recommended to bring the reagent to room temperature just before use and to dissolve it in an anhydrous solvent like DMSO or DMF immediately prior to adding it to the reaction mixture. 3. Inactive Biomolecule: Ensure the thiol groups on your protein or peptide are reduced and available for reaction. Disulfide bonds may need to be reduced using an agent like DTT or TCEP prior to conjugation.[1] If using DTT, it must be removed before adding the this compound as it will compete for the reagent. 4. Insufficient Reagent: A molar excess of this compound is typically required. A 10-20 fold molar excess over the protein is a good starting point for thiol conjugations.[1] |
| How can I improve the selectivity of the conjugation to cysteine residues over lysine (B10760008) residues? | To selectively target cysteine residues, maintain the reaction pH between 7.0 and 7.5.[1] In this pH range, the thiol groups of cysteine are more nucleophilic than the protonated primary amines of lysine residues.[1] Avoid increasing the pH above 8.0, as this will increase the reactivity of lysine amines and lead to a mixed population of conjugated products. |
| My conjugated product is precipitating out of solution. What can I do? | Precipitation can occur if the protein concentration is too high or if the addition of the this compound (dissolved in an organic solvent) causes the protein to fall out of solution. Try reducing the protein concentration to 1-5 mg/mL.[3] Add the this compound solution dropwise to the protein solution while gently stirring to ensure rapid mixing and prevent localized high concentrations of the organic solvent.[1] |
| What are the best methods for purifying the final conjugate? | The choice of purification method depends on the properties of your biomolecule and the unreacted PEG reagent. Size Exclusion Chromatography (SEC) is effective at removing unreacted, low molecular weight this compound from the larger protein conjugate.[4] Dialysis can also be used to remove excess reagent.[5] Ion Exchange Chromatography (IEX) can be used to separate PEGylated proteins from un-PEGylated proteins, as the PEG chains can shield the protein's surface charges.[1] |
| How do I store the this compound reagent? | This compound should be stored at -20°C in the dark for long-term stability (up to 24 months).[2] It can be transported at room temperature for up to three weeks.[2] |
Optimizing Reaction Conditions
The efficiency of the this compound conjugation is highly dependent on the reaction parameters. The following table summarizes the key conditions for targeting thiol (cysteine) and amine (lysine) residues.
| Parameter | Conjugation to Thiols (Cysteine) | Conjugation to Amines (Lysine) | Rationale |
| pH | 7.0 - 7.5 | 8.0 - 9.0 | At pH ~7, thiols are sufficiently nucleophilic, while amines are protonated and less reactive.[1] At higher pH, amines are deprotonated and become more nucleophilic. |
| Temperature | Room Temperature to 37°C | Room Temperature | Reactions are typically efficient at room temperature.[1][6] Slightly elevated temperatures can increase the reaction rate for less reactive sites.[6] |
| Stoichiometry (PEG:Protein) | 10-20 fold molar excess | 10-30 fold molar excess | A molar excess of the PEG reagent drives the reaction to completion. The optimal ratio should be determined empirically.[1] |
| Reaction Time | 2 hours to overnight | 2 hours to overnight | The reaction is often complete within 2 hours at room temperature, but can be left overnight at 4°C to ensure maximum conjugation.[1] |
| Buffer | Phosphate (B84403), Tris, HEPES (non-amine, non-thiol buffers) | Borate, Bicarbonate | Avoid buffers containing nucleophiles like primary amines (e.g., Tris for amine conjugations) or thiols that can compete with the target biomolecule.[5] |
Visualizing the Conjugation Process
Chemical Reaction Pathway
The conjugation of this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic side chain of an amino acid (e.g., the thiol of cysteine or the amine of lysine) attacks the carbon atom bearing the iodide, displacing the iodide and forming a stable covalent bond.
Experimental Workflow
The following diagram outlines the key steps in a typical this compound conjugation experiment.
Troubleshooting Decision Tree
Use this diagram to diagnose and resolve common issues during your conjugation experiment.
Detailed Experimental Protocol: Conjugation to Protein Thiols
This protocol provides a general procedure for conjugating this compound to cysteine residues on a protein.
Materials:
-
Protein containing cysteine residues
-
This compound
-
Reaction Buffer: 100 mM phosphate buffer, 150 mM NaCl, pH 7.2
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide reduction
-
(Optional) Quenching Solution: 1 M L-cysteine
-
Purification system (e.g., SEC column or dialysis cassette)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced, add a 10-fold molar excess of TCEP and incubate at room temperature for 1 hour. It is not necessary to remove the excess TCEP before proceeding.[1]
-
-
This compound Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to create a 10-100 mM stock solution. For example, dissolve 2.54 mg of this compound (MW: 254.07 g/mol ) in 100 µL of DMSO for a 100 mM solution.
-
-
Conjugation Reaction:
-
Calculate the volume of the this compound stock solution needed to achieve a 10-20 fold molar excess relative to the moles of protein.
-
Add the calculated volume of the this compound solution dropwise to the stirring protein solution.
-
Allow the reaction to proceed at room temperature for 2 hours or overnight at 4°C.[1] Protect the reaction from light.
-
-
Quenching (Optional):
-
To quench any unreacted this compound, add a quenching solution (e.g., L-cysteine) to a final concentration of 10-50 mM. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove unreacted this compound and quenching reagents by purifying the conjugate.
-
Size Exclusion Chromatography (SEC): Use a column with an appropriate molecular weight cutoff to separate the larger protein conjugate from the smaller unreacted components.
-
Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
-
Analysis and Storage:
-
Analyze the purified conjugate using SDS-PAGE to observe the increase in molecular weight and estimate conjugation efficiency. Mass spectrometry can be used for more precise characterization.
-
Store the final conjugate under conditions appropriate for the specific protein, typically at -20°C or -80°C.
-
References
- 1. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. microdetection.cn [microdetection.cn]
- 4. lumiprobe.com [lumiprobe.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Troubleshooting Low Yield in Al-PEG2-Iodide Click Chemistry Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing low yields in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, often referred to as "click chemistry."
The term "Alkyne-PEG2-iodide" typically refers to a reaction involving an alkyne-functionalized molecule (like Alkyne-PEG2) and an azide-functionalized partner, using a copper(I) iodide (CuI) salt as the catalyst. This guide provides detailed troubleshooting advice, experimental protocols, and data to help you optimize your reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My click reaction has a very low yield or failed completely. What are the most common causes?
Low or no product formation is a frequent issue that can stem from several factors, ranging from reagent quality to the reaction setup itself.[1]
Potential Causes & Solutions:
-
Inactive Catalyst: The active catalyst is Copper(I), which is prone to oxidation to the inactive Copper(II) state by dissolved oxygen.[2][3]
-
Solution: Use fresh, high-purity copper(I) salts (e.g., CuI, CuBr). If using a copper(II) salt (e.g., CuSO₄), ensure a sufficient excess of a reducing agent like sodium ascorbate (B8700270) is added to generate and maintain the Cu(I) state.[4] Always use freshly prepared stock solutions of sodium ascorbate.[5]
-
-
Poor Reagent Quality: The purity and stability of your alkyne and azide (B81097) starting materials are critical.
-
Oxygen Contamination: Dissolved oxygen in the solvent will rapidly oxidize the Cu(I) catalyst, halting the reaction.[3]
-
Solution: Degas your reaction solvent(s) thoroughly before use. This can be done by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[9]
-
-
Inappropriate Solvent: The reaction requires a solvent system where all components (alkyne, azide, and catalyst complex) are soluble.
Q2: How can I prevent my copper catalyst from being deactivated?
Catalyst deactivation is a primary reason for stalled or low-yielding reactions.
Key Strategies:
-
Use a Ligand: Nitrogen-based ligands are crucial for stabilizing the Cu(I) oxidation state, preventing oxidation, and increasing the reaction rate.[1][5][12]
-
Add Reagents in the Correct Order: The order of addition matters.
-
Recommended Order: First, pre-mix the copper salt (e.g., CuSO₄) and the ligand to allow the complex to form. Add this mixture to your alkyne and azide substrates. Finally, initiate the reaction by adding the fresh sodium ascorbate solution.[9][13] Adding ascorbate before the ligand can cause copper to precipitate.[13]
-
-
Work Under Inert Atmosphere: For highly sensitive or small-scale reactions, performing the entire experiment under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon balloon) provides the best protection against oxygen.[9]
Q3: I see multiple products or spots on my TLC. What are the likely side reactions?
The most common side reaction is the oxidative homocoupling of your alkyne, known as the Glaser coupling, which forms a diyne byproduct.[14]
Causes & Prevention:
-
Cause: This side reaction is also catalyzed by copper, particularly in the presence of oxygen when there is an insufficient amount of reducing agent.
-
Prevention:
Q4: My substrates have complex functional groups (e.g., thiols, boronic acids). Could this be inhibiting the reaction?
Yes, certain functional groups can interfere with the copper catalyst.
-
Thiols (-SH): Groups like those in cysteine residues can bind strongly to copper, sequestering the catalyst.[15]
-
Boronic Acids: Can be prone to copper-mediated degradation.[16]
-
Histidine Residues: Can chelate copper ions, removing them from the catalytic cycle.[1]
Solutions:
-
Increase the concentration of the copper/ligand complex to overcome sequestration.[1][5]
-
Add sacrificial metals like Zn(II) or Ni(II), which can occupy the interfering sites and leave the copper free to catalyze the click reaction.[5][15]
Quantitative Data Summary
The tables below provide a summary of typical reaction parameters and components for CuAAC reactions.
Table 1: Common CuAAC Catalyst Systems & Conditions
| Component | Typical Concentration / Ratio | Purpose | Source(s) |
|---|---|---|---|
| Copper Source | |||
| CuSO₄·5H₂O | 0.05 - 0.25 mM (for bioconjugation) | Cu(II) precursor, reduced in situ | [10] |
| CuI / CuBr | 1-5 mol% (for organic synthesis) | Direct source of active Cu(I) catalyst | [2][3] |
| Reducing Agent | |||
| Sodium Ascorbate | 5-10 fold excess vs. Copper | Reduces Cu(II) to Cu(I) and scavenges O₂ | [17] |
| Stabilizing Ligand | |||
| THPTA / BTTAA | 2:1 to 5:1 molar ratio vs. Copper | Stabilize Cu(I), accelerate reaction | [5][10] |
| Reactants | |||
| Alkyne:Azide Ratio | 1:1 to 1:2 (or 2:1) | A slight excess of one reagent can drive completion | [5] |
| Solvent | Varies | Water, tBuOH/H₂O, DMSO/H₂O, DMF | [10][11] |
| Temperature | Room Temperature (20-25°C) | Mild conditions are usually sufficient | [5] |
| Reaction Time | 15 min - 24 hours | Highly dependent on substrates and conditions |[3][18] |
Visualized Workflows and Mechanisms
Diagram 1: CuAAC Catalytic Cycle
This diagram illustrates the key steps in the copper-catalyzed azide-alkyne cycloaddition reaction.
Caption: The catalytic cycle for the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Follow this logical diagram to diagnose and solve issues with your reaction.
Caption: A step-by-step workflow for troubleshooting low yields in CuAAC reactions.
Experimental Protocols
Protocol 1: General CuAAC Procedure using CuSO₄ / Sodium Ascorbate
This protocol is a robust starting point for many applications, including bioconjugation.[5]
-
Prepare Stock Solutions:
-
Reaction Setup (for a 500 µL final volume): a. In a microcentrifuge tube, add the Alkyne-PEG2 and Azide partner to your chosen buffer (e.g., phosphate (B84403) buffer, pH 7.4) to a volume of 437.5 µL. Aim for a final reactant concentration of 100-500 µM. b. In a separate tube, prepare the catalyst premix: combine 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Mix gently and let it stand for 1-2 minutes.[10] This gives final concentrations of 0.1 mM CuSO₄ and 0.5 mM THPTA (a 5:1 ligand-to-copper ratio). c. Add the 7.5 µL of catalyst premix to the reaction tube containing the alkyne and azide. d. Initiate the reaction by adding 50 µL of the freshly prepared 100 mM sodium ascorbate solution (for a final concentration of 10 mM). e. Gently mix the reaction by inverting the tube. If possible, protect the reaction from oxygen by flushing the headspace with argon or nitrogen and sealing the tube. f. Allow the reaction to proceed at room temperature for 1-4 hours. For difficult substrates, this may be extended overnight.[18]
-
Monitoring and Workup: a. Monitor reaction progress by TLC or LC-MS. b. Once complete, the product can be purified by standard methods such as column chromatography, HPLC, or precipitation, depending on the nature of the product.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Plate: Use a silica (B1680970) gel plate. Draw a light pencil line ~1 cm from the bottom.
-
Spotting:
-
Spot your alkyne starting material, azide starting material, and a co-spot of both.
-
At time zero (T=0), take a small aliquot of the reaction mixture and spot it on the plate.
-
Take aliquots at regular intervals (e.g., 30 min, 1 hr, 2 hr) and spot them alongside the initial spots.
-
-
Elution: Develop the plate in a suitable solvent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol).
-
Visualization: Visualize the spots under a UV lamp (if chromophores are present) and/or by staining (e.g., with potassium permanganate (B83412) stain). A new spot, representing the triazole product, should appear as the starting material spots diminish.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 9. benchchem.com [benchchem.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. journals.ekb.eg [journals.ekb.eg]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. furthlab.xyz [furthlab.xyz]
Technical Support Center: Alkyne-PEG2-Iodide and Thiol-Containing Buffers
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the potential side reactions that can occur when using Alkyne-PEG2-iodide in the presence of thiol-containing buffers such as Dithiothreitol (DTT) or 2-Mercaptoethanol (BME).
Frequently Asked Questions (FAQs)
Q1: What are the potential side reactions when using this compound with thiol-containing buffers?
A1: Thiol-containing buffers can lead to two primary side reactions with this compound:
-
S-alkylation: The thiol group is a potent nucleophile and can displace the iodide via an SN2 reaction, forming a stable thioether linkage. This reaction consumes the this compound, reducing the efficiency of your intended reaction (e.g., click chemistry).
-
Thiol-yne Addition: The thiol can add across the alkyne triple bond. This reaction is generally less favorable with terminal alkynes unless a radical initiator is present or the alkyne is activated (e.g., part of a strained ring system). However, it can still occur as a minor side product.[1][2][3][4]
Q2: I am seeing a loss of my this compound starting material and the appearance of a new, unexpected species in my analysis (e.g., LC-MS). What could be the cause?
A2: This is a strong indication that a side reaction with the thiol in your buffer is occurring. The most probable cause is the S-alkylation of the thiol by the iodide of your PEG reagent, resulting in the formation of a thioether conjugate. The new species you are observing likely corresponds to this thioether adduct.
Q3: Can the iodine in this compound oxidize the thiols in my buffer?
A3: The iodine in this compound is present as an alkyl iodide, not as molecular iodine (I₂). Alkyl iodides are not oxidizing agents. Therefore, direct oxidation of thiols to disulfides by this compound is not an expected side reaction. However, the oxidation of thiols to disulfides can occur in the presence of mild oxidizing agents like iodine (I₂) or even atmospheric oxygen.[5][6][7][8]
Q4: How can I prevent these side reactions?
A4: To mitigate these side reactions, consider the following strategies:
-
Use a non-thiol reducing agent: If a reducing agent is necessary, consider using Tris(2-carboxyethyl)phosphine (TCEP), which is a more effective reducing agent than DTT and does not contain a thiol group, thus avoiding the S-alkylation and thiol-yne addition side reactions.
-
Perform a buffer exchange: If your protein or molecule of interest is in a thiol-containing buffer, perform a buffer exchange into a thiol-free buffer (e.g., PBS) before adding the this compound.
-
Protect the thiol groups: If the thiol groups on your biomolecule are not the intended site of reaction, you can protect them by alkylating them with a reagent like iodoacetamide (B48618) (IAM) prior to the addition of the this compound.[1][2][3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of desired product (e.g., low click chemistry efficiency) | The this compound has been consumed by a side reaction with the thiol in the buffer. | 1. Switch to a thiol-free reducing agent like TCEP. 2. Perform a buffer exchange to remove the thiol-containing buffer before the reaction. |
| Identification of an unexpected product with a mass corresponding to (Alkyne-PEG2 + Thiol - HI) | S-alkylation of the thiol by the this compound. | Confirm the identity of the side product via mass spectrometry. To avoid this, follow the solutions for "Low yield of desired product". |
| Formation of disulfide bonds in the sample | Oxidation of thiols by atmospheric oxygen or other contaminants. The this compound is not the cause. | Ensure your buffers are de-gassed and handle the experiment under an inert atmosphere if your sample is sensitive to oxidation. |
Experimental Protocols
Protocol 1: Buffer Exchange to Remove Thiols
This protocol is for removing thiol-containing buffers from a protein sample before reacting with this compound.
-
Prepare your buffer: Prepare a sufficient quantity of your desired thiol-free buffer (e.g., Phosphate-Buffered Saline, pH 7.4). Degas the buffer if your sample is oxygen-sensitive.
-
Choose your method: Select a suitable buffer exchange method based on your sample volume and concentration. Common methods include:
-
Dialysis: For larger sample volumes. Place your sample in a dialysis cassette with an appropriate molecular weight cutoff (MWCO) and dialyze against several changes of the thiol-free buffer.
-
Desalting Columns/Spin Columns: For smaller sample volumes. Equilibrate the column with the thiol-free buffer according to the manufacturer's instructions. Apply your sample to the column and collect the eluate containing your protein in the new buffer.
-
-
Verify thiol removal (Optional): Use Ellman's Reagent (DTNB) to quantify the amount of free thiol in your sample before and after the buffer exchange to ensure complete removal.
-
Proceed with your reaction: Use the protein in the thiol-free buffer for your reaction with this compound.
Protocol 2: Thiol Alkylation with Iodoacetamide (IAM)
This protocol is for blocking free thiols on a protein to prevent side reactions with this compound.
-
Prepare reagents:
-
Prepare a stock solution of iodoacetamide (IAM) in a suitable solvent (e.g., water or DMSO). A typical stock concentration is 100 mM.
-
Have your protein sample in a buffer at a pH between 7.0 and 8.5.
-
-
Alkylation reaction:
-
Add a 5- to 10-fold molar excess of IAM to your protein sample.
-
Incubate the reaction at room temperature for 30-60 minutes in the dark (IAM is light-sensitive).
-
-
Quench the reaction: Add a small amount of a thiol-containing reagent (e.g., DTT or BME) to quench any unreacted IAM.
-
Remove excess reagents: Perform a buffer exchange (as described in Protocol 1) to remove the excess IAM and quenching reagent.
-
Proceed with your reaction: Your protein with alkylated thiols is now ready for reaction with this compound.
Visual Guides
Caption: Potential side reactions of this compound with thiols.
Caption: Decision workflow for mitigating side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Preventing thiol-yne addition improves the specificity of strain-promoted azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiol-yne reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Application of Iodine as a Catalyst in Aerobic Oxidations: A Sustainable Approach for Thiol Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Instability of Alkyne-PEG2-iodide in aqueous solutions
Welcome to the technical support center for Alkyne-PEG2-iodide. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this bifunctional linker. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning the reagent's stability in aqueous solutions.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with this compound.
Issue: Low or No Product Yield in Aqueous Alkylation Reaction
Possible Cause: Degradation of this compound in your aqueous reaction buffer. The alkyl iodide moiety is a potent alkylating agent but is susceptible to hydrolysis, especially over extended reaction times or at elevated temperatures. This hydrolysis replaces the iodide with a hydroxyl group, rendering the reagent inactive for its intended alkylation.
Troubleshooting Steps:
-
Reagent Preparation: Prepare a fresh stock solution of this compound in an anhydrous, polar aprotic solvent (e.g., DMSO, DMF) immediately before use.
-
Reaction Setup: Add the this compound solution to the aqueous reaction mixture as the final step.
-
pH Control: Ensure the pH of your reaction buffer is neutral or slightly acidic (pH 6.0-7.5). Avoid basic conditions, which can accelerate hydrolysis and side reactions.
-
Temperature Management: Perform the reaction at a reduced temperature (e.g., 4°C) to minimize the rate of hydrolysis. Note that this will likely require a longer reaction time, so optimization is key.
-
Reaction Time: Minimize the reaction time to what is necessary for product formation. Monitor the reaction progress using a suitable analytical technique (e.g., LC-MS, TLC) to determine the optimal endpoint.
-
Alternative Reagents: If instability remains an issue, consider alternative linkers with less labile leaving groups, such as Alkyne-PEG-bromide or Alkyne-PEG-mesylate, which may offer greater stability in aqueous media.
Issue: Presence of Unexpected Byproducts in Mass Spectrometry Analysis
Possible Cause: Reaction of this compound with nucleophilic components in your buffer or sample. Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, BME) can compete with your target molecule for alkylation.
Troubleshooting Steps:
-
Buffer Selection: Use non-nucleophilic buffers such as PBS, HEPES, or MOPS. If a buffer like Tris is required for protein stability, use the lowest concentration possible.
-
Sample Purity: Ensure your target molecule solution is free from other nucleophilic contaminants by using appropriate purification methods like dialysis or desalting columns prior to the reaction.
-
Protecting Groups: If your target molecule contains multiple nucleophilic sites and regioselectivity is a concern, consider a protection strategy for non-target sites.
-
Stoichiometry: Optimize the molar ratio of this compound to your target molecule to favor the desired reaction and minimize off-target modifications.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
Alkyl iodides are highly reactive alkylating agents due to iodide being an excellent leaving group. In aqueous solutions, the primary cause of instability is nucleophilic substitution by water (hydrolysis), which converts the alkyl iodide to an unreactive alcohol. The presence of other nucleophiles can also lead to degradation and side product formation.
Q2: How should I store this compound?
For long-term storage, this compound should be stored at -20°C in the dark.[1] It is recommended to aliquot the reagent upon receipt to avoid multiple freeze-thaw cycles. For short-term use, solutions in anhydrous DMSO or DMF can be stored at -20°C.
Q3: Can I use this compound in buffers containing Tris or other primary amines?
It is not recommended. Primary amines, such as those in Tris buffer, are nucleophilic and will react with the alkyl iodide, consuming your reagent and leading to the formation of undesired adducts. If your experimental conditions necessitate the use of such buffers, be aware of the potential for side reactions and consider it a component for optimization.
Q4: What is the solubility of this compound?
This compound is soluble in water and polar organic solvents.[1] However, due to its instability in aqueous media, it is best practice to prepare stock solutions in anhydrous solvents like DMSO or DMF and add them to the aqueous reaction mixture at the last moment.
Q5: Are there more stable alternatives to this compound for aqueous reactions?
Yes, if the instability of the iodide is problematic for your application, you might consider linkers with different leaving groups. For example, Alkyne-PEG-bromides or Alkyne-PEG-sulfonate esters (mesylates, tosylates) are also effective alkylating agents but may offer different stability profiles in aqueous solutions. The choice of reagent will depend on the specific nucleophilicity of your target and the required reaction conditions.
Data Presentation
Table 1: Factors Affecting the Stability of this compound in Aqueous Solutions
| Factor | Effect on Stability | Recommendation |
| pH | Decreased stability in basic conditions (pH > 8) due to increased hydroxide (B78521) concentration. | Maintain a neutral or slightly acidic pH (6.0-7.5). |
| Temperature | Increased temperature accelerates the rate of hydrolysis and other side reactions. | Conduct reactions at room temperature or below (e.g., 4°C). |
| Nucleophiles | Reagents like Tris, primary amines, and thiols will compete with the target molecule, leading to reagent consumption and byproduct formation. | Use non-nucleophilic buffers (e.g., PBS, HEPES). |
| Reaction Time | Longer exposure to aqueous conditions increases the likelihood of degradation. | Minimize reaction time by monitoring progress and stopping the reaction upon completion. |
Experimental Protocols
Protocol 1: General Procedure for Alkylation of a Thiol-Containing Peptide
-
Peptide Preparation: Dissolve the thiol-containing peptide in a non-nucleophilic buffer (e.g., 100 mM PBS, pH 7.2) to a final concentration of 1-5 mg/mL. If the peptide has disulfide bonds, reduce them first with a resin-based reducing agent like TCEP immobilized on agarose (B213101) and remove the resin by filtration.
-
This compound Stock Solution: Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO.
-
Alkylation Reaction: Add a 10 to 20-fold molar excess of the this compound stock solution to the peptide solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 4-12 hours. Protect the reaction from light.
-
Reaction Quenching: Quench the reaction by adding a small molecule thiol scavenger, such as N-acetyl-cysteine, to a final concentration of 10-20 mM.
-
Purification: Purify the resulting alkyne-modified peptide using a suitable method, such as reverse-phase HPLC or size-exclusion chromatography.
-
Analysis: Confirm the modification by LC-MS analysis, expecting a mass increase corresponding to the addition of the Alkyne-PEG2 moiety minus the iodide.
Visualizations
Caption: Potential hydrolysis pathway of this compound in an aqueous environment.
Caption: Troubleshooting workflow for low-yield reactions with this compound.
Caption: Decision tree for selecting an appropriate Alkyne-PEG linker.
References
Preventing non-specific binding of Alkyne-PEG2-iodide
Welcome to the technical support center for Alkyne-PEG2-iodide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional linker molecule. It contains two key functional groups: a terminal alkyne and an alkyl iodide.[1][2][3] The alkyne group allows for specific attachment to azide-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) "click chemistry" reactions.[1][4] The alkyl iodide is a highly reactive group that can be used to alkylate various nucleophiles, such as thiols (cysteine residues in proteins), amines, and hydroxyl groups.[1][2][5] The short di-ethylene glycol (PEG2) spacer is hydrophilic, which helps to improve solubility and reduce non-specific binding of the molecule it is attached to.[6][7][8]
Q2: What are the main causes of non-specific binding when using this compound?
Non-specific binding of this compound can arise from several factors:
-
Ionic Interactions: Electrostatic attraction between charged molecules and surfaces can lead to non-specific binding.[9][10]
-
Hydrophobic Interactions: The alkyl chain and other nonpolar parts of your target molecules or experimental system can interact non-specifically with hydrophobic surfaces.[9][10] While the PEG linker is hydrophilic, other components can contribute to this effect.
-
High Reactivity of the Iodide Group: The alkyl iodide is a potent alkylating agent and can react with various nucleophiles present in your sample, not just your intended target.[1][2]
-
Excess Reagent: Using too high a concentration of this compound can lead to increased background signal due to unbound molecules adhering to surfaces.[11][12]
Q3: How does the PEG linker in this compound help in preventing non-specific binding?
The polyethylene (B3416737) glycol (PEG) linker is known for its ability to reduce non-specific binding.[6][7] PEG chains are hydrophilic and flexible, creating a hydrated layer on the surface of the molecule they are attached to.[13] This "stealth" effect sterically hinders the approach of other molecules, preventing unwanted hydrophobic and ionic interactions that lead to non-specific adsorption.[14][15]
Q4: Can the length of the PEG linker affect non-specific binding?
Yes, the length of the PEG linker can influence non-specific binding, although the effect can be complex and system-dependent.[16][17] Generally, longer PEG chains provide a more pronounced "stealth" effect and can be more effective at reducing non-specific interactions.[14][18] However, the optimal PEG length can depend on the specific application and the molecules involved.[19] In some cases, very long linkers might lead to other issues like reduced binding affinity of the intended interaction.[19]
Troubleshooting Guide: High Non-Specific Binding
This guide provides a systematic approach to troubleshooting and resolving issues of high non-specific binding in experiments involving this compound.
Problem: High background signal or non-specific labeling observed in negative controls.
Below is a logical workflow to diagnose and address the potential causes of high non-specific binding.
Caption: Troubleshooting workflow for high non-specific binding.
Quantitative Data Summary: Buffer Additives for Reducing Non-Specific Binding
The following table summarizes common buffer additives and their recommended starting concentrations for reducing non-specific binding.
| Additive | Type | Mechanism of Action | Recommended Starting Concentration |
| Bovine Serum Albumin (BSA) | Protein | Blocks non-specific protein binding sites on surfaces.[9][10] | 1-3% (w/v) |
| Tween-20 | Non-ionic Surfactant | Disrupts hydrophobic interactions.[9][10] | 0.05-0.1% (v/v) |
| Sodium Chloride (NaCl) | Salt | Shields electrostatic interactions.[9][20] | 150-500 mM |
| Dextran Sulfate | Polyanion | Competes for electrostatic binding sites.[20] | 0.02-0.1% (w/v) |
| Casein | Protein | Blocks non-specific binding sites, often used in blotting applications.[15] | 1-5% (w/v) |
Experimental Protocols
Protocol 1: General Blocking Procedure to Reduce Non-Specific Binding
This protocol is a starting point for experiments such as immunofluorescence or pull-down assays where high background is an issue.
Materials:
-
Sample (e.g., fixed cells on a coverslip, protein-coated beads)
-
Phosphate-Buffered Saline (PBS)
-
Blocking Buffer (e.g., PBS with 3% BSA and 0.1% Tween-20)
Procedure:
-
Prepare your sample according to your standard protocol up to the point of adding the this compound or subsequent detection reagents.
-
Wash the sample twice with PBS for 5 minutes each.
-
Prepare the Blocking Buffer. Ensure all components are fully dissolved.
-
Incubate the sample with a sufficient volume of Blocking Buffer to completely cover the surface.
-
Incubate for at least 1 hour at room temperature with gentle agitation.
-
Proceed with your experiment, using a buffer that contains a lower concentration of the blocking agent (e.g., 1% BSA and 0.05% Tween-20) for subsequent incubation and wash steps.
Protocol 2: Click Chemistry (CuAAC) Reaction with a Protein Sample
This protocol outlines a copper-catalyzed click reaction for labeling an azide-modified protein with this compound, with considerations for minimizing non-specific binding.
Materials:
-
Azide-modified protein in a buffer free of primary amines (e.g., PBS)
-
This compound
-
Copper (II) Sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Protein labeling buffer (e.g., PBS with 1% BSA)[11]
Procedure:
-
Reagent Preparation (prepare fresh):
-
This compound: 10 mM stock in DMSO.
-
CuSO₄: 50 mM stock in water.
-
THPTA: 50 mM stock in water.
-
Sodium Ascorbate: 500 mM stock in water.[11]
-
-
In a microcentrifuge tube, combine the azide-modified protein with the protein labeling buffer.
-
Add the this compound to the desired final concentration (a 3-10 fold molar excess over the protein is a good starting point).[4]
-
Add the THPTA ligand to a final concentration that is in 5-10 fold excess over the copper sulfate.[11]
-
Add the CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding the Sodium Ascorbate to a final concentration of 5 mM.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Quench and Purify:
-
Stop the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper.
-
Remove excess reagents by protein precipitation (e.g., with cold acetone) or by using a desalting column.[11]
-
Caption: Experimental workflow for a CuAAC reaction.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. This compound (A270034) | Antibodies.com [antibodies.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. This compound | AxisPharm [axispharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Alkyne PEG, Alkyne linker, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. nicoyalife.com [nicoyalife.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Blocking Nonspecific Interactions Using Y-Shape Poly(ethylene glycol) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Linker Length on Cell Capture by Poly(ethylene glycol)-Immobilized Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. aboligo.com [aboligo.com]
Troubleshooting poor solubility of Alkyne-PEG2-iodide conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of Alkyne-PEG2-iodide conjugates.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound conjugate poorly soluble?
The solubility of your conjugate is influenced by several factors. The PEG component (Polyethylene Glycol) is hydrophilic and generally improves water solubility[1][2]. However, the overall solubility is a combined effect of the PEG linker, the iodide group, and the molecule you have conjugated. The iodide moiety can increase hydrophobicity and protein adsorption, counteracting the hydrophilic effect of the PEG chain[3]. Furthermore, the conjugated molecule itself may be hydrophobic, leading to poor overall solubility in aqueous solutions.
Q2: What are the recommended initial solvents for dissolving this compound?
This compound itself is generally soluble in water and polar organic solvents[4]. For conjugates, the choice of solvent depends on the properties of the attached molecule. A good starting point is to use a small amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to first dissolve the conjugate before adding it to your desired aqueous buffer[5]. This creates an emulsion that can facilitate the reaction or application[5].
Q3: My conjugate won't dissolve even in DMSO. What should I try next?
If you face persistent solubility issues, consider the following steps:
-
Gentle Heating: PEGs, even at low molecular weights, can dissolve very slowly. Mild heating can significantly speed up this process[6][7]. Try warming the solution to 30-40°C.
-
Sonication: Using a bath sonicator can help break up aggregates and improve the rate of dissolution.
-
Alternative Solvents: Depending on your conjugated molecule, other solvents like Tetrahydrofuran (THF) or Methanol might be effective[6]. However, always consider the compatibility of the solvent with your downstream application.
Q4: My conjugate precipitates when I add it to an aqueous buffer. How can I prevent this?
This is a common issue when a compound dissolved in a pure organic solvent is introduced to an aqueous environment. To prevent precipitation:
-
Slow Addition: Add the dissolved conjugate solution dropwise to the aqueous buffer while vortexing or stirring vigorously.
-
Optimize pH: For conjugates with ionizable groups, adjusting the pH of the buffer can significantly improve solubility[8].
-
Use of Surfactants: In some cases, adding a very small amount of a non-ionic surfactant (e.g., Tween-20, Triton X-100) to the aqueous buffer can help maintain solubility, but check for compatibility with your experiment.
Q5: How can I distinguish between poor solubility and aggregation?
Aggregation occurs when dissolved molecules associate with each other, which can sometimes be a precursor to precipitation[9].
-
Visual Inspection: Aggregates may appear as a slight haziness or turbidity in the solution, even before visible precipitation occurs.
-
Dynamic Light Scattering (DLS): This technique can measure the size of particles in your solution. The presence of large particles or a wide size distribution can indicate aggregation.
-
Analytical Size Exclusion Chromatography (SEC): SEC separates molecules by size. The appearance of high molecular weight peaks or a shift in the elution profile of your conjugate can be indicative of aggregation[8].
Solubility Data Summary
The solubility of PEG-containing molecules is highly dependent on their molecular weight and the nature of the other functional groups present. While specific quantitative data for this compound is not extensively published, the following table summarizes general solubility information for PEGs and factors influencing it.
| Solvent System | PEG Molecular Weight | Solubility Behavior | Reference |
| Water | Low to High | Generally good solubility. For higher molecular weight PEGs (>20 kDa), water is the preferred solvent.[1][6] | [1][6] |
| Dimethylformamide (DMF) | Low to Moderate | Good solubility. Often used as a stock solvent for subsequent dilution into aqueous buffers.[1][5] | [1][5] |
| Dimethyl Sulfoxide (DMSO) | Low to Moderate | Good solubility. Similar to DMF, it is an excellent choice for preparing stock solutions of PEGylated compounds.[5] | [5] |
| Tetrahydrofuran (THF) | Low | Good solubility for low molecular weight PEGs, but dissolution can be slow at room temperature.[6] Distorted chromatographic peaks can occur with PEGs in THF.[6] | [6] |
| Chloroform, Dichloromethane (DCM) | Low | Soluble, especially with gentle heating.[6][7] Used in purification, but can cause streaking on TLC for polar PEG compounds.[10] | [6][7][10] |
| Methanol, Ethanol | Low | Soluble.[6][7] Often used in combination with other organic solvents for chromatography.[10] | [6][7][10] |
| Hexane, Ether | Low to High | Insoluble. PEGs are generally insoluble in most aliphatic hydrocarbons.[7] | [7] |
Experimental Protocols
Protocol: Solubilizing a Poorly Soluble this compound Conjugate
This protocol provides a systematic approach to dissolving a conjugate that exhibits poor solubility in aqueous buffers.
-
Initial Dissolution in Organic Solvent: a. Weigh out the required amount of your this compound conjugate into a microcentrifuge tube. b. Add a minimal volume of anhydrous DMSO to the solid. Aim for a high concentration (e.g., 10-50 mg/mL). c. Vortex the tube for 30 seconds. If the solid has not dissolved, proceed to the next step.
-
Assisted Dissolution: a. Gently warm the solution in a heat block set to 30-40°C for 5-10 minutes. Vortex intermittently. Caution: Be mindful of the temperature stability of your conjugated molecule. b. If the solid persists, place the tube in a bath sonicator for 5-15 minutes, or until the solution is clear.
-
Dilution into Aqueous Buffer: a. Prepare your target aqueous buffer (e.g., Phosphate-Buffered Saline, PBS). Ensure the buffer does not contain primary amines like Tris or glycine (B1666218) if you are performing a subsequent reaction with an NHS ester[5]. b. While vigorously vortexing the aqueous buffer, add the concentrated DMSO stock solution drop by drop. c. Continue vortexing for another 1-2 minutes after the addition is complete. d. Visually inspect the solution for any signs of precipitation or cloudiness. If the solution remains clear, it is ready for use.
-
Troubleshooting Precipitation: a. If precipitation occurs during dilution, try using a larger volume of the aqueous buffer to achieve a lower final concentration. b. Alternatively, prepare the dilution at a slightly elevated temperature (e.g., 30°C) or on ice, as temperature can affect solubility. c. Consider adjusting the pH of the aqueous buffer if your conjugate has pH-sensitive functional groups.
Visual Guides
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a step-by-step process to diagnose and solve solubility problems with your this compound conjugate.
Caption: A workflow diagram for troubleshooting the solubility of this compound conjugates.
Factors Influencing Conjugate Solubility
This diagram illustrates the key components of the this compound conjugate and how they contribute to its overall solubility profile.
Caption: Key structural components influencing the solubility of this compound conjugates.
References
- 1. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Iodine inhibits antiadhesive effect of PEG: implications for tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Purification of PEGylated Molecules
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals on the removal of unreacted Alkyne-PEG2-iodide following a PEGylation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying my sample after a PEGylation reaction with this compound?
The main challenge is separating the desired, newly formed PEGylated molecule (e.g., a protein or peptide) from the small, unreacted this compound reagent. The reaction mixture will typically contain the PEGylated product, unreacted starting material (e.g., native protein), and excess unreacted PEG reagent.[][2] Effective purification strategies are necessary to isolate the product of interest for downstream applications.[]
Q2: What are the most effective methods for removing unreacted this compound?
The most common and effective methods leverage the significant size difference between the large, PEGylated product and the small, unreacted PEG reagent. These include:
-
Size Exclusion Chromatography (SEC): An excellent method that separates molecules based on their hydrodynamic radius.[][3] The larger PEGylated product will elute earlier than the smaller, unreacted this compound.[][4]
-
Dialysis / Diafiltration (Ultrafiltration): These membrane-based techniques are highly effective for removing small molecules from solutions containing larger molecules.[][5] By using a membrane with a specific Molecular Weight Cut-Off (MWCO), the small unreacted PEG reagent can pass through while the larger PEGylated product is retained.[][4]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge.[] Since PEGylation can shield surface charges on a protein, it alters the molecule's interaction with the IEX resin, allowing for separation from the unreacted native protein and potentially the unreacted PEG reagent.[][4]
Q3: How do I choose the best purification method for my specific application?
The choice of method depends on several factors, including the size of your target molecule, the scale of your purification, required purity levels, and available equipment.
-
For large biomolecules (e.g., antibodies, large proteins), Dialysis or Diafiltration is often a simple, scalable, and cost-effective first step to remove the bulk of the small unreacted reagent.[5]
-
For the highest resolution and purity, especially for separating mono-PEGylated species from di- or poly-PEGylated species, Size Exclusion Chromatography (SEC) is the preferred method.[3][4]
-
Ion Exchange Chromatography (IEX) can be very effective if your PEGylated product has a significantly different charge profile from your native protein and the unreacted PEG reagent.[][6]
Comparison of Purification Methods
| Method | Principle of Separation | Typical Scale | Resolution | Key Advantages | Key Limitations |
| Size Exclusion Chromatography (SEC) | Molecular Size / Hydrodynamic Radius | Analytical to Preparative | High | Excellent for separating different PEGylated forms and removing unreacted PEG.[][3] | Can be time-consuming; potential for sample dilution.[7] |
| Dialysis / Diafiltration (Ultrafiltration) | Molecular Weight Cut-Off | Lab to Process Scale | Low to Medium | Simple, cost-effective, and highly scalable for bulk removal of small molecules.[][5] | Does not separate PEGylated from non-PEGylated product; risk of product loss to membrane. |
| Ion Exchange Chromatography (IEX) | Net Surface Charge | Analytical to Process Scale | High | Can separate based on the degree of PEGylation which shields protein charges.[][4] | Effectiveness decreases as the degree of PEGylation increases; requires charge difference.[4] |
| Reverse Phase Chromatography (RP-HPLC) | Hydrophobicity | Analytical to Small-Scale Prep | High | Good for analyzing positional isomers and for small peptides.[] | Unreacted PEG is hydrophobic and may co-elute with the product; harsh solvents can denature proteins.[8] |
| Aqueous Two-Phase Separation (ATPS) | Differential Partitioning | Lab to Process Scale | Medium | Can be a scalable, non-chromatographic alternative.[2][9] | Method development can be complex; may require removal of phase-forming polymers.[2] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | - Product Loss: The protein may be binding non-specifically to the chromatography resin or dialysis membrane. - Harsh Elution: Elution conditions (e.g., low pH) in IEX or RP-HPLC may be causing precipitation or degradation.[10] | - Optimize Buffers: Adjust buffer composition, pH, or salt concentration to minimize non-specific binding and ensure product stability.[11][12] - Check MWCO: Ensure the dialysis membrane's MWCO is significantly smaller than your product's molecular weight. |
| Unreacted PEG Reagent Detected in Final Sample | - Incomplete Separation: The resolution of the SEC column may be insufficient, or the dialysis/diafiltration was not performed for long enough or with enough buffer exchange. - Incorrect Method: The chosen method may not be suitable for the specific properties of your molecule and the PEG reagent. | - Optimize SEC: Use a longer column or a resin with a more appropriate fractionation range. Reduce the flow rate to improve resolution. - Extend Dialysis: Perform additional buffer exchanges or increase the dialysis time. Consider using diafiltration for more efficient removal.[5] |
| Product Aggregation After Purification | - Buffer Conditions: The final buffer composition (pH, ionic strength) may not be optimal for your protein's stability. - Concentration Effects: The product may be too concentrated after elution or reconstitution. | - Buffer Exchange: Perform a buffer exchange into a formulation known to stabilize your protein. - Screen Additives: Test different excipients (e.g., arginine, polysorbate) that are known to reduce protein aggregation. |
| Co-elution of Product and Unreacted PEG in RP-HPLC | - Similar Hydrophobicity: The unreacted PEG reagent can be quite hydrophobic and may have similar retention properties to your PEGylated product on a C18 column.[8] | - Change Method: Switch to an orthogonal method like SEC, which separates by size, not hydrophobicity.[8] - Try HILIC: Hydrophilic Interaction Chromatography (HILIC) can be effective, as the PEGylated peptide will be retained while the unreacted PEG elutes in the filtrate under high organic conditions.[8] |
Visual Workflows
Caption: Decision workflow for selecting a purification strategy.
References
- 2. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. US8889837B2 - Purification of pegylated polypeptides - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Methods for pegylated separations - Chromatography Forum [chromforum.org]
- 9. m.youtube.com [m.youtube.com]
- 10. tebubio.com [tebubio.com]
- 11. goldbio.com [goldbio.com]
- 12. Tips For Antibody Purification Troubleshooting [biochain.in]
Managing steric hindrance in Alkyne-PEG2-iodide reactions
Technical Support Center: Alkyne-PEG2-Iodide Reactions
Welcome to the technical support center for this compound reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage common issues, particularly those related to steric hindrance, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional linker containing a terminal alkyne and a primary alkyl iodide, separated by a two-unit polyethylene (B3416737) glycol (PEG) chain.[1][2][3] The alkyne group is used for "click chemistry," most commonly in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.[2][4] The alkyl iodide is a potent alkylating agent for nucleophiles such as thiols, amines, and phenols via S_N2 reactions.[3] This linker is frequently used to conjugate two different molecules, for instance, attaching a small molecule drug to a biologic.
Q2: What is steric hindrance and how does it affect my this compound reaction?
Steric hindrance is the slowing of chemical reactions due to the spatial bulk of molecules. In the context of this linker, bulky groups near the reactive sites on either the linker or the substrate can prevent the necessary orbital overlap for bond formation.[5] This can significantly lower reaction rates and yields for both the CuAAC and the S_N2 alkylation steps. The PEG chain itself, while short, can also influence the approach of reactants.[6]
Q3: My reaction yield is low. How do I determine if steric hindrance is the primary cause?
Low yield can stem from various factors. To isolate steric hindrance as the likely cause, consider the following:
-
Substrate Structure: Are there bulky groups (e.g., t-butyl, multiple aromatic rings, or existing PEG chains) adjacent to the reacting azide (B81097) or nucleophile on your substrate?
-
Control Experiments: Does a smaller, less hindered model substrate react efficiently under the same conditions?
-
Reaction Kinetics: Is the reaction unusually slow compared to literature reports for similar, less hindered systems?
-
Reaction Order: If you are performing the two reactions sequentially, does the first conjugation create a bulky intermediate that hinders the second reaction?
The following troubleshooting workflow can help diagnose the issue.
Troubleshooting Guide: Managing Steric Hindrance
Scenario 1: Low Yield in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
Problem: The reaction between my azide-containing molecule and this compound is slow or incomplete.
| Potential Cause | Troubleshooting Strategy |
| Bulky groups near the azide | 1. Extend Reaction Time & Increase Temperature: Allow the reaction to proceed for 24-48 hours. Gently warming the reaction (e.g., to 35-50°C) can increase the rate, but monitor for degradation.[7] 2. Optimize Catalyst/Ligand System: Some ligands are better at promoting reactions with hindered substrates. Tris(benzyltriazolylmethyl)amine (TBTA) is a common choice.[8] Consider screening different copper(I) sources and ligands.[9] 3. Change Solvent: The solvent can influence the conformation of reactants. A more polar, aprotic solvent like DMF or DMSO may improve outcomes compared to aqueous buffers in some cases. |
| Aggregation of reactants | 1. Add Surfactants/Detergents: A low concentration of a non-ionic surfactant (e.g., 0.1% SDS) can prevent aggregation of hydrophobic substrates.[8] 2. Increase Solvent Polarity: Ensure reactants are fully solubilized. A solvent system like a t-butanol/water mixture can be effective. |
| Poor accessibility of the alkyne | 1. Use a Linker with a Longer PEG Chain: If the alkyne itself is sterically shielded, switching to a linker with a longer PEG chain (e.g., Alkyne-PEG4/8-iodide) can extend the reactive group away from the bulk of the molecule, improving accessibility. |
Scenario 2: Low Yield in the S_N2 Alkylation Reaction
Problem: The reaction between my nucleophile (e.g., thiol, amine) and this compound is inefficient.
| Potential Cause | Troubleshooting Strategy |
| Sterically hindered nucleophile | 1. Use a Stronger, Less Hindered Base: For thiolates or deprotonated amines, ensure deprotonation is complete. Use a non-nucleophilic base if the substrate is sensitive. 2. Increase Temperature: S_N2 reactions are sensitive to temperature. Increasing the temperature to 50-60°C can significantly accelerate the rate. Monitor for side reactions. 3. Optimize Solvent: Switch to a polar aprotic solvent (e.g., DMF, Acetonitrile). These solvents solvate the cation but not the nucleophile, increasing its reactivity.[5][10] |
| Low nucleophilicity of the substrate | 1. pH Adjustment: For thiols or amines, ensure the pH is high enough to deprotonate a sufficient fraction of the molecules, increasing their nucleophilicity. 2. Change the Leaving Group: While the linker is an iodide (an excellent leaving group), if all other optimizations fail, consider synthesizing a custom linker with an even more reactive group like a triflate, though this is an advanced solution. |
Data & Experimental Protocols
Table 1: Recommended Solvents for this compound Reactions
| Reaction Type | Recommended Solvents | Rationale & Considerations |
| CuAAC | THF, DMF, DMSO, Acetonitrile (B52724), t-Butanol/Water mixtures | Aprotic polar solvents are generally good. Water mixtures are common for biomolecules.[7][8] Ensure your catalyst/ligand system is soluble. |
| S_N2 Alkylation | DMF, Acetonitrile, DMSO | Polar aprotic solvents enhance the reactivity of nucleophiles.[10] Avoid protic solvents (water, alcohols) which can solvate and deactivate the nucleophile.[5] |
Protocol 1: General Procedure for CuAAC with a Sterically Hindered Azide
This protocol is a starting point and should be optimized for your specific substrate.
-
Reagent Preparation:
-
Dissolve the azide-containing substrate (1 equivalent) in DMF or a 1:1 t-butanol/water mixture to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of this compound (1.5 equivalents) in DMF.
-
Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water.
-
Prepare a 20 mM stock solution of copper(II) sulfate (B86663) in water.
-
Prepare a 20 mM stock solution of TBTA ligand in DMF.
-
-
Reaction Assembly:
-
To the solution of the azide substrate, add the TBTA ligand solution (0.1 equivalents).
-
Add the this compound solution.
-
Add the copper(II) sulfate solution (0.1 equivalents).
-
Vortex the mixture, then add the sodium ascorbate solution (0.5 equivalents) to initiate the reaction.
-
-
Reaction and Monitoring:
-
Incubate the reaction at 37°C with gentle agitation for 24 hours.
-
Monitor reaction progress by LC-MS or HPLC.[11] If the reaction stalls, an additional charge of catalyst and ascorbate may be added.
-
-
Workup and Purification:
-
Upon completion, the product can be purified using standard techniques such as preparative HPLC or silica (B1680970) gel chromatography.
-
Protocol 2: General Procedure for S_N2 Alkylation of a Hindered Thiol
This protocol is a starting point for alkylating a cysteine residue on a peptide or protein.
-
Reagent Preparation:
-
Dissolve the thiol-containing substrate (1 equivalent) in degassed, nitrogen-purged DMF to a final concentration of 5 mM.
-
Prepare a 100 mM stock solution of this compound (5 equivalents) in DMF.
-
Prepare a 1 M stock solution of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in DMF.
-
-
Reaction Assembly:
-
To the substrate solution, add the DIPEA stock solution (10 equivalents) to deprotonate the thiol. Allow to stir for 10 minutes under an inert atmosphere (N2 or Argon).
-
Add the this compound stock solution to the reaction mixture.
-
-
Reaction and Monitoring:
-
Incubate the reaction at 50°C under an inert atmosphere for 12-18 hours.
-
Monitor the reaction for the disappearance of the starting material and the appearance of the product by LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, quench by adding a mild acid (e.g., 0.1% TFA in water).
-
The product can be purified from excess reagents by size exclusion chromatography (for large molecules) or reverse-phase HPLC.
-
Advanced Strategies
Q4: Can I use protecting groups to manage reactivity?
Yes. If you are performing a multi-step synthesis and want to prevent the alkyne from reacting prematurely, you can use a protecting group. Trialkylsilyl groups, such as trimethylsilyl (B98337) (TMS) or the bulkier triisopropylsilyl (TIPS), are commonly used to protect terminal alkynes.[12][13] These can be removed under mild conditions (e.g., with a fluoride (B91410) source like TBAF or mild base) before the intended alkyne reaction.[13]
Q5: Are there alternative catalysts for highly hindered CuAAC reactions?
While copper is standard, research into alternative catalysts is ongoing. For extremely challenging conjugations, exploring recyclable catalysts or those with different ligand spheres might offer advantages.[14] However, for most applications, optimizing the ligand, solvent, and temperature with a standard copper(I) source is the most direct path to success.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alkyne PEG, Alkyne linker, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 3. This compound | AxisPharm [axispharm.com]
- 4. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Unusual solvent effect on a SN2 reaction. A quantum-mechanical and kinetic study of the Menshutkin reaction between 2-amino-1-methylbenzimidazole and iodomethane in the gas phase and in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 12. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 13. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 14. Recyclable Catalysts for Alkyne Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alkyne-PEG2-Iodide Reaction Kinetics
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of pH on Alkyne-PEG2-iodide reaction kinetics. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to optimize your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive functionalities?
This compound is a bifunctional linker molecule. It possesses two key reactive groups:
-
A terminal alkyne group : This group is used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions.
-
An alkyl iodide group : This is a reactive electrophile that readily undergoes nucleophilic substitution reactions with various nucleophiles, such as the side chains of amino acids like cysteine and lysine (B10760008).[1][2] This guide focuses on the reactivity of the alkyl iodide group.
Q2: How does pH influence the reaction of the alkyl iodide group of this compound with proteins?
The pH of the reaction buffer is a critical parameter that significantly impacts the rate of the alkylation reaction. The reactivity of the target nucleophilic amino acid residues is highly pH-dependent.
-
Cysteine Residues: The thiol group (-SH) of cysteine has a pKa of approximately 8.3-8.6. At pH values above the pKa, the thiol group is deprotonated to form the more nucleophilic thiolate anion (-S⁻), which reacts much faster with the alkyl iodide.[3][4] Therefore, increasing the pH to a slightly alkaline range (pH 7.5-8.5) will generally increase the reaction rate with cysteine residues.[5]
-
Lysine Residues: The ε-amino group (-NH₃⁺) of lysine has a pKa of around 10.5. The unprotonated primary amine (-NH₂) is the nucleophilic species that reacts with the alkyl iodide.[6] Consequently, the reaction rate with lysine residues increases as the pH approaches and exceeds this pKa. However, very high pH values can lead to protein denaturation. A common pH range for targeting lysines is 8.5-9.5.[6]
Q3: What are the optimal pH ranges for reacting this compound with specific amino acids?
-
For selective reaction with cysteine residues: A pH range of 7.5-8.5 is generally recommended.[5] In this range, a significant portion of cysteine thiols will be in the reactive thiolate form, while most lysine amines will remain protonated and less reactive.
-
For reaction with lysine residues: A pH range of 8.5-9.5 is typically used to increase the proportion of unprotonated, nucleophilic lysine residues.[6] Be aware that at this pH, cysteine residues will also be highly reactive.
-
For general protein conjugation targeting multiple nucleophiles: A pH of around 8.0-8.5 can be a good starting point to achieve modification of both accessible cysteine and some lysine residues.
Q4: Can other amino acid residues react with this compound?
Yes, under certain conditions, other amino acid residues can react with alkylating agents like iodoacetamide (B48618), which is similar to the reactive end of this compound. These side reactions are more likely to occur at higher pH values and with prolonged reaction times. Potential off-target residues include:
-
Histidine: The imidazole (B134444) side chain can be alkylated, particularly at higher pH.
-
Methionine: The thioether side chain can be alkylated.
-
Aspartate and Glutamate: The carboxylate groups can potentially react, although this is less common.
-
N-terminus: The α-amino group of the N-terminal amino acid can also be a target for alkylation.[7]
Q5: How does the choice of buffer affect the reaction?
The buffer system can influence the reaction in several ways:
-
pH Buffering: The primary role is to maintain a stable pH throughout the reaction.
-
Nucleophilicity: Some buffer components, like Tris (tris(hydroxymethyl)aminomethane), contain primary amines and can compete with the target protein for reaction with the alkyl iodide. It is advisable to use non-nucleophilic buffers such as phosphate, HEPES, or bicarbonate buffers.[1]
-
Specific Ion Effects: The ions in the buffer can interact with the protein surface, potentially altering its conformation and the accessibility of reactive residues.[8][9][10]
Troubleshooting Guide
| Symptom | Potential Cause | Suggested Solution |
| Low or no conjugation | Incorrect pH: The pH may be too low, resulting in protonated and unreactive nucleophiles. | Verify the pH of your reaction buffer. For cysteine targeting, ensure the pH is in the 7.5-8.5 range. For lysine, consider a pH of 8.5-9.5. |
| Inactive this compound: The reagent may have degraded due to improper storage or handling. | Store the reagent at -20°C in the dark and desiccated.[2][9][11] Prepare stock solutions fresh before use. | |
| Presence of competing nucleophiles: The buffer (e.g., Tris) or other additives (e.g., DTT, β-mercaptoethanol) may be reacting with the this compound. | Use a non-nucleophilic buffer (e.g., phosphate, HEPES). Ensure that any reducing agents used to break disulfide bonds are removed before adding the alkylating agent. | |
| Poor reaction kinetics | Suboptimal temperature: The reaction may be too slow at low temperatures. | Most alkylation reactions are performed at room temperature (20-25°C). Gently warming to 37°C can increase the rate, but monitor for protein instability.[3] |
| Insufficient reagent concentration: The molar excess of this compound may be too low. | Increase the molar excess of the this compound reagent. A 10-20 fold molar excess is a common starting point.[12] | |
| Non-specific labeling or protein aggregation | pH is too high: Very high pH can lead to the reaction with multiple amino acid types and may cause protein denaturation and aggregation. | Perform a pH titration to find the optimal balance between reactivity and protein stability. Consider a lower pH and longer reaction time. |
| Over-alkylation: Using a large excess of the reagent or a long reaction time can lead to multiple modifications per protein, potentially causing aggregation. | Optimize the molar ratio of this compound to protein and the reaction time. Monitor the reaction progress by a suitable analytical method (e.g., SDS-PAGE, mass spectrometry). | |
| Hydrolysis of the reagent: In aqueous buffers, alkyl iodides can undergo slow hydrolysis, which is more pronounced at higher pH. | Prepare fresh solutions of this compound and use them promptly. |
Quantitative Data
The following tables provide an overview of the pH-dependent reactivity of nucleophilic amino acid side chains with alkylating agents like iodoacetamide, which serves as a model for the reactivity of the iodide group in this compound.
Table 1: pH-Dependence of Nucleophile Reactivity
| Nucleophile | pKa of Side Chain | Reactive Species | Optimal pH Range for Alkylation |
| Cysteine Thiol | ~8.3 - 8.6 | Thiolate (R-S⁻) | 7.5 - 8.5 |
| Lysine Amine | ~10.5 | Amine (R-NH₂) | 8.5 - 9.5 |
| N-terminal α-Amine | ~7.5 - 8.5 | Amine (R-NH₂) | 7.0 - 8.0 |
| Histidine Imidazole | ~6.0 | Neutral Imidazole | > 6.0 |
Disclaimer: The optimal pH can vary depending on the specific protein's microenvironment around the amino acid residue.
Table 2: Second-Order Rate Constants for the Reaction of Iodoacetamide with Cysteine
| pH | Apparent Second-Order Rate Constant (k_app) (M⁻¹s⁻¹) |
| 6.0 | ~1 |
| 7.0 | ~10 |
| 8.0 | ~100 |
| 9.0 | >500 |
Disclaimer: These are approximate values for iodoacetamide and are provided for illustrative purposes. The actual rate constants for this compound may differ.[13]
Experimental Protocols
Protocol 1: In-Solution Alkylation of a Protein with this compound
This protocol is for the general alkylation of a purified protein in solution, targeting accessible cysteine and lysine residues.
Materials:
-
Purified protein in a suitable buffer (e.g., PBS)
-
This compound
-
Reaction Buffer: 100 mM Sodium Phosphate or HEPES, pH 8.0
-
Quenching Reagent: 1 M Dithiothreitol (DTT) or L-cysteine
-
Anhydrous DMSO or DMF
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the Reaction Buffer. If the protein has disulfide bonds that need to be reduced to expose cysteine residues, treat with a reducing agent like TCEP first and then remove the reducing agent by dialysis or a desalting column before proceeding.
-
This compound Stock Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to prepare a 100 mM stock solution.
-
Alkylation Reaction: Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold molar excess over the protein).
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. Protect the reaction from light.
-
Quenching: Add the Quenching Reagent to a final concentration of 10-50 mM to react with any excess this compound. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess reagents and byproducts by purifying the protein conjugate using size-exclusion chromatography or dialysis.
-
Analysis: Analyze the resulting conjugate by SDS-PAGE to observe the mass shift and by mass spectrometry to determine the degree of labeling.
In-solution protein alkylation workflow.
Signaling Pathways and Logical Relationships
The pH of the reaction environment directly influences the equilibrium between the protonated and deprotonated forms of the nucleophilic amino acid side chains. This equilibrium, in turn, dictates the concentration of the reactive species and thus the overall reaction rate.
Impact of pH on nucleophile reactivity.
References
- 1. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Use of pH and Kinetic Isotope Effects to Establish Chemistry As Rate-Limiting in Oxidation of a Peptide Substrate by LSD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alkyne-PEG3-iodide (A270037) | Antibodies.com [antibodies.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Side Product Formation with Iodine-Containing Reagents
Welcome to the technical support center for optimizing reactions involving iodine-containing reagents. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in minimizing side product formation and improving reaction outcomes.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during experiments with iodine-containing reagents, from reaction discoloration to purification challenges.
Issue 1: Reaction Discoloration and Reagent Instability
Question: My reaction mixture has turned dark brown/purple. What causes this, and how can I prevent it?
Answer: A dark brown or purple color is typically indicative of molecular iodine (I₂) formation. This can occur due to reagent decomposition, especially with sensitive hypervalent iodine reagents, or through side reactions.
Troubleshooting Steps:
-
Reagent Quality: Ensure your iodinating agent is pure and has been stored correctly. For instance, N-Iodosuccinimide (NIS) is light-sensitive and should be stored in dark containers.[1] Dess-Martin Periodinane (DMP) can be heat- and shock-sensitive and decomposes over time, especially if impure.[2][3]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation by air.
-
Temperature Control: Some iodination reactions may require gentle heating, but excessive temperature can accelerate reagent decomposition and side reactions.[4] Maintain the recommended temperature and monitor it closely.
-
Quenching: Upon reaction completion, quench the excess iodine. A wash with a 10% aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) is a standard and effective method to reduce I₂ to colorless iodide (I⁻).[5][6] Sodium sulfite (B76179) (Na₂SO₃) is another effective quenching agent.[7]
Issue 2: Low Yield and Formation of Multiple Products
Question: My reaction is producing a mixture of products, including poly-iodinated species and other impurities. How can I improve selectivity and yield?
Answer: The formation of multiple products often points to issues with stoichiometry, reaction time, or the reactivity of the chosen reagent.
Troubleshooting Steps:
-
Control Stoichiometry: Use a precise molar ratio of your substrate to the iodinating agent (often 1:1 or 1:1.05).[4] Adding the reagent portion-wise can help maintain a low concentration and reduce the likelihood of over-iodination.[4]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. Stop the reaction as soon as the starting material is consumed to prevent the formation of di- or poly-iodinated products.[4]
-
Choose the Right Reagent: The choice of iodinating agent is critical. For electrophilic iodination, molecular iodine (I₂) is often a weak electrophile and may require an activating agent.[8] Reagents like N-Iodosuccinimide (NIS) or 1,3-Diiodo-5,5-dimethylhydantoin (DIH) can offer higher reactivity and selectivity in certain cases.[4] For oxidations, Dess-Martin Periodinane (DMP) is known for its mild conditions and high chemoselectivity, tolerating many sensitive functional groups.[3][9]
-
Solvent and Additives: The solvent can influence reactivity. For NIS, trifluoroacetic acid (TFA) can be used to increase its electrophilicity, though sometimes only catalytic amounts are needed.[10] For halogen exchange reactions (Finkelstein reaction), polar aprotic solvents like acetone (B3395972) are ideal.[11]
Table 1: Comparison of Common Iodinating Agents
| Reagent | Common Application | Key Advantages | Potential Side Products/Issues |
| I₂ / Oxidant | Electrophilic Aromatic Iodination | Low cost | Requires activation; potential for oxidation side reactions.[8][12] |
| N-Iodosuccinimide (NIS) | Electrophilic Iodination | Mild conditions, good selectivity. | Light-sensitive; byproduct (succinimide) must be removed.[1][4] |
| Dess-Martin Periodinane (DMP) | Oxidation of Alcohols | Mild, neutral pH, short reaction times, high yield.[3] | Potentially explosive, cost-prohibitive for large scale.[3] |
| Iodine Monochloride (ICl) | Electrophilic Iodination | More reactive than I₂.[13] | Can be difficult to handle; requires careful quenching.[14] |
Issue 3: Difficulties in Product Purification
Question: I'm struggling to remove iodine-containing byproducts from my final product. What are the best purification strategies?
Answer: Purification can be challenging due to the presence of unreacted reagents and their byproducts. A combination of aqueous workup and chromatography or recrystallization is often necessary.
Purification Strategies:
-
Aqueous Workup (Quenching): As mentioned, a wash with aqueous sodium thiosulfate or sodium sulfite is the first step to remove colored I₂.[5][6][7]
-
Removal of Byproducts:
-
Succinimide (from NIS): This byproduct has some water solubility and can often be removed by washing the crude product with water.[4]
-
Iodinane (from DMP): The reduced form of DMP and its byproducts can often be removed by filtration after precipitation or by using specialized resins like Amberlyst A-26 thiosulfate.[2]
-
-
Recrystallization: This is often a highly effective method for purifying solid products. Experiment with different solvent systems, such as ethanol/water or methanol/water, to find optimal conditions.[4]
-
Column Chromatography: For non-crystalline products or when recrystallization is ineffective, silica (B1680970) gel chromatography is a standard method. The non-polar nature of elemental iodine means it can sometimes be separated on silica.[5]
-
Adsorption: In some cases, activated carbon can be used to adsorb and remove iodine from organic solutions.[15][16]
Visualization of Workflows and Mechanisms
Troubleshooting Logic
This diagram outlines a decision-making process for troubleshooting common issues during iodination reactions.
Caption: A troubleshooting decision tree for iodination reactions.
General Experimental Workflow
This workflow illustrates the key stages for minimizing side products, from preparation to purification.
Caption: Standard experimental workflow for optimized iodination.
Side Product Formation vs. Desired Pathway
This diagram contrasts a desired electrophilic iodination pathway with a common side reaction pathway leading to I₂ formation.
Caption: Desired reaction pathway versus side product formation.
Key Experimental Protocols
Protocol 1: General Procedure for Electrophilic Aromatic Iodination using NIS
This protocol is a representative method for the mono-iodination of an activated aromatic compound.
Materials:
-
Activated aromatic substrate (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.05 eq)[4]
-
Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)
-
Trifluoroacetic acid (TFA) (if required, 0.1-1.0 eq)
-
10% (w/v) aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂), dissolve the aromatic substrate (1.0 eq) in the chosen anhydrous solvent.
-
If the substrate is deactivated, add TFA and stir for 5-10 minutes.
-
Add NIS (1.05 eq) to the solution portion-wise over 15 minutes at room temperature.[4] Protect the reaction from light by wrapping the flask in aluminum foil.
-
Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC until the starting material is fully consumed.[4]
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 10% aqueous Na₂S₂O₃ (until the organic layer is colorless), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.[4]
Protocol 2: General Procedure for Oxidation of a Secondary Alcohol using DMP
This protocol describes the oxidation of a secondary alcohol to a ketone.
Materials:
-
Secondary alcohol (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.1-1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
10% (w/v) aqueous Sodium Thiosulfate (Na₂S₂O₃)
Procedure:
-
Add the secondary alcohol (1.0 eq) to a flame-dried, round-bottom flask under an inert atmosphere (N₂).
-
Dissolve the alcohol in anhydrous DCM.
-
Add DMP (1.1-1.5 eq) to the stirred solution in one portion at room temperature.
-
The reaction is typically complete within 1-3 hours. Monitor the progress by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the solid dissolves and the layers are clear.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude ketone by flash column chromatography.
References
- 1. calibrechem.com [calibrechem.com]
- 2. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Workup [chem.rochester.edu]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Iodination - Wordpress [reagents.acsgcipr.org]
- 9. One moment, please... [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1): Discussion series on bromination/iodination reactions 12 – Chemia [chemia.manac-inc.co.jp]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Iodine removing method in organic solvent [inis.iaea.org]
- 16. Removal of iodide from water by chlorination and subsequent adsorption on powdered activated carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming Alkyne-PEG2-Iodide Conjugation: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the successful conjugation of functionalized polyethylene (B3416737) glycol (PEG) linkers, such as Alkyne-PEG2-iodide, is a critical step in the synthesis of advanced bioconjugates, antibody-drug conjugates (ADCs), and targeted drug delivery systems. This guide provides an objective comparison of key analytical methods to confirm the covalent attachment of this compound to a target molecule, supported by experimental data and detailed protocols.
This compound is a bifunctional linker featuring a terminal alkyne for click chemistry or Sonogashira coupling and a highly reactive alkyl iodide for nucleophilic substitution.[1] Confirmation of a successful conjugation requires demonstrating the formation of a new covalent bond and the consumption of the starting materials. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Core Analytical Techniques for Confirmation
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural elucidation of molecules.[2][3] By analyzing the chemical shifts and integration of proton signals, one can confirm the presence of the PEG linker and the disappearance or shift of signals corresponding to the reactive functional groups.
Upon conjugation at the iodide terminus, the proton signals adjacent to the former C-I bond will experience a significant upfield or downfield shift, providing clear evidence of bond formation. The characteristic signals of the alkyne group (a singlet at ~2.4 ppm for the terminal proton and a triplet for the adjacent methylene (B1212753) protons) should remain unchanged if the conjugation occurs at the iodide end.[4] Quantitative NMR (qNMR) can also be employed to determine the efficiency of the conjugation by comparing the integrals of characteristic peaks of the conjugated product against an internal standard.[5]
Mass Spectrometry (MS)
Mass spectrometry directly measures the mass-to-charge ratio (m/z) of molecules, making it an indispensable tool for confirming the molecular weight of the final conjugate.[6] A successful conjugation will result in a product with a molecular weight equal to the sum of the mass of the substrate molecule and the Alkyne-PEG2 fragment (minus the leaving group, if any). MALDI-TOF and ESI-MS are common techniques used for analyzing PEGylated molecules.[6][7][8][9] The observed mass increase provides definitive evidence of covalent attachment.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is particularly useful for monitoring the presence or disappearance of specific functional groups. In the context of this compound conjugation, the key vibrational bands to monitor are the C≡C stretch of the alkyne group (around 2100-2260 cm⁻¹) and the ≡C-H stretch of the terminal alkyne (around 3300 cm⁻¹).[10][11][12] While the C-I bond has a characteristic stretch in the far-infrared region (around 500-600 cm⁻¹), its signal can be weak and difficult to interpret. FTIR is most effective when the conjugation involves the alkyne group (e.g., in a subsequent click reaction), where the disappearance of the characteristic alkyne peaks provides clear evidence of reaction.[13][14][15][16]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the reaction mixture and separating the conjugated product from unreacted starting materials and byproducts.[11] Reversed-phase HPLC (RP-HPLC) is commonly used, where the more hydrophobic conjugate will typically have a longer retention time than the individual starting materials. By comparing the chromatograms of the reaction mixture with those of the starting materials, the formation of a new peak corresponding to the product can be confirmed. Since PEG itself lacks a strong UV chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often employed for the analysis of PEGylated compounds.[]
Comparison of Analytical Methods
| Analytical Method | Principle | Information Provided | Throughput | Strengths | Weaknesses |
| ¹H NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed structural information, confirmation of covalent bond formation at a specific site, and quantitative analysis of conjugation efficiency.[2][3][18][19] | Low to Medium | Provides unambiguous structural confirmation. Can be quantitative.[5] | Requires relatively pure samples. May have lower sensitivity compared to MS. |
| Mass Spectrometry | Measures the mass-to-charge ratio of ions. | Confirmation of the molecular weight of the conjugate, providing direct evidence of successful conjugation.[6][7][8][9][20] | High | Highly sensitive and provides definitive confirmation of covalent bond formation through mass shift. | Does not provide information on the specific site of conjugation in complex molecules without fragmentation (MS/MS). |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Confirmation of the presence or absence of specific functional groups (e.g., alkyne).[10][11][12] | High | Quick and simple method for monitoring the reaction progress by observing the disappearance of starting material functional groups. | Can be less informative for large, complex molecules with overlapping signals. Does not confirm the structure of the product. |
| HPLC | Separates components of a mixture based on their affinity for a stationary phase. | Purity of the conjugate, separation of product from starting materials, and potential for quantification.[11] | High | Excellent for assessing purity and quantifying reaction yield. | Does not provide direct structural confirmation of the conjugate. Requires a suitable detection method (e.g., ELSD, CAD).[] |
Alternative Conjugation Chemistries
While this compound is a versatile linker, several alternatives with different reactive groups are available for various applications.
| Alternative Linker | Reactive Groups | Common Applications |
| Alkyne-PEG-NHS Ester | Alkyne, N-hydroxysuccinimide Ester | Conjugation to primary amines (e.g., lysine (B10760008) residues in proteins). |
| Alkyne-PEG-Maleimide | Alkyne, Maleimide | Site-specific conjugation to thiols (e.g., cysteine residues in proteins).[1][12][21] |
| Alkyne-PEG-Azide | Alkyne, Azide | Used in copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry) reactions.[22] |
| Alkyne-PEG-Carboxylic Acid | Alkyne, Carboxylic Acid | Conjugation to amines via amide bond formation (requires activation). |
Experimental Protocols
¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) to a final volume of 0.5-0.7 mL in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Identify the characteristic peaks of the PEG backbone (typically a broad multiplet around 3.6 ppm).
-
Confirm the presence of the terminal alkyne proton (if applicable, around 2.4 ppm).
-
Analyze the region where the protons adjacent to the iodide in the starting material would appear. A significant shift in these signals confirms conjugation.
-
Integrate the peaks corresponding to the starting material and the product to estimate the conversion rate.
-
Mass Spectrometry (MALDI-TOF) Protocol
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the purified conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% TFA).
-
Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) in the same solvent.
-
-
Spotting: Mix the sample and matrix solutions in a 1:1 ratio on a MALDI target plate and allow it to air dry.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis:
-
Identify the peak corresponding to the molecular weight of the starting substrate.
-
Identify the peak corresponding to the molecular weight of the conjugated product. The mass difference should correspond to the mass of the Alkyne-PEG2 fragment.
-
FTIR Spectroscopy Protocol
-
Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or use an ATR-FTIR setup.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Examine the spectrum for the characteristic alkyne C≡C stretching peak around 2100-2260 cm⁻¹.
-
If the conjugation involves the alkyne group, confirm the disappearance or significant reduction of this peak in the product spectrum compared to the starting material.
-
HPLC Protocol
-
Sample Preparation: Dissolve a small amount of the reaction mixture in the initial mobile phase.
-
HPLC System:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid or TFA.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA.
-
Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 20 minutes).
-
Detector: ELSD or CAD.
-
-
Data Analysis:
-
Inject the starting materials and the reaction mixture separately.
-
Compare the chromatograms. The appearance of a new peak with a different retention time in the reaction mixture indicates the formation of the product.
-
The peak area can be used to estimate the purity and yield of the reaction.
-
Conclusion
Confirming the successful conjugation of this compound is crucial for the advancement of research and development in bioconjugation and drug delivery. A multi-faceted analytical approach is often the most robust strategy. While HPLC is excellent for assessing purity and reaction completion, Mass Spectrometry provides definitive confirmation of the conjugate's molecular weight. For detailed structural verification and determination of the conjugation site, ¹H NMR is unparalleled. FTIR serves as a quick and convenient method for monitoring the reaction, particularly when the alkyne functionality is consumed. By selecting the appropriate combination of these analytical methods, researchers can confidently verify the outcome of their conjugation reactions.
References
- 1. Alkyne PEG Maleimide - JenKem Technology USA [jenkemusa.com]
- 2. researchgate.net [researchgate.net]
- 3. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. emerypharma.com [emerypharma.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Alkyne PEG, Alkyne linker, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 11. Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alkyne-PEG3-maleimide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 18. semanticscholar.org [semanticscholar.org]
- 19. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Intact quantitation and evaluation of a PEG-glycosulfopeptide as a therapeutic P-selectin antagonist - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05000B [pubs.rsc.org]
- 21. vectorlabs.com [vectorlabs.com]
- 22. lumiprobe.com [lumiprobe.com]
A Head-to-Head Comparison of Alkyne-PEG2-Iodide and Maleimide-PEG-Alkyne for Cysteine Labeling
For researchers in drug development and proteomics, the specific and efficient labeling of cysteine residues on proteins is a critical technique. The introduction of bioorthogonal handles, such as alkynes, opens the door for subsequent "click" chemistry reactions, enabling the attachment of a wide array of functionalities, from fluorophores to drug molecules. This guide provides a detailed comparison of two popular bifunctional reagents for this purpose: Alkyne-PEG2-iodide (an iodoacetamide-based reagent) and maleimide-PEG-alkyne. We will delve into their reaction mechanisms, performance metrics, and experimental protocols to aid in the selection of the optimal reagent for your research needs.
Reaction Mechanisms: A Tale of Two Chemistries
The fundamental difference between these two reagents lies in their mode of reaction with the thiol group of cysteine.
This compound (Iodoacetamide-based): This reagent reacts with the cysteine thiol via a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic thiolate anion of the cysteine attacks the electrophilic carbon atom bearing the iodine, leading to the displacement of the iodide leaving group and the formation of a stable thioether bond.
Maleimide-PEG-Alkyne: This reagent undergoes a Michael addition reaction with the cysteine thiol. The thiolate anion acts as a nucleophile, attacking one of the carbon atoms of the maleimide's carbon-carbon double bond. This results in the formation of a stable thioether linkage.
Performance Comparison: A Data-Driven Analysis
The choice between iodoacetamide (B48618) and maleimide-based reagents often depends on the specific requirements of the experiment, such as the desired reaction speed, pH conditions, and the required stability of the final conjugate.
| Feature | This compound (Iodoacetamide-based) | Maleimide-PEG-Alkyne |
| Reaction Mechanism | S | Michael Addition |
| Reaction pH | Optimal at pH 7.5-8.5[1] | Optimal at pH 6.5-7.5[2] |
| Reaction Rate | Slower, with a second-order rate constant of approximately 0.6 M⁻¹s⁻¹ for the parent iodoacetamide[3]. | Faster, with a second-order rate constant of around 100 M⁻¹s⁻¹ for the parent maleimide[3]. |
| Specificity | Can exhibit some off-target reactivity with other nucleophilic residues like histidine, lysine, and methionine, particularly at higher pH[4][5]. | Highly specific for thiols at neutral pH[2]. At pH > 8.5, reactivity with primary amines can occur[6]. |
| Bond Stability | Forms a very stable thioether bond that is generally considered irreversible. | The resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols[2][7]. Hydrolysis of the succinimide (B58015) ring can increase stability[2]. |
| Reversibility | The thioether bond is not reversible under physiological conditions. | The thioether bond can be reversible via a retro-Michael reaction, which can be a disadvantage or an advantage for controlled release applications[8]. |
Experimental Protocols
Below are detailed protocols for cysteine labeling using both this compound and Maleimide-PEG-Alkyne, followed by a general protocol for the subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.
Protein Preparation (Common for Both Protocols)
-
Protein Dissolution: Dissolve the protein containing the cysteine residue(s) to be labeled in a degassed buffer, such as phosphate-buffered saline (PBS), at a concentration of 1-10 mg/mL.
-
Reduction of Disulfide Bonds (Optional but Recommended): If the protein contains disulfide bonds that need to be reduced to free up cysteine thiols, add a 10-100 fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). Incubate for 20-60 minutes at room temperature. Note: Do not use dithiothreitol (B142953) (DTT) if you are using the maleimide (B117702) reagent, as it will react with the maleimide. If DTT must be used, it must be removed before adding the maleimide reagent.
Protocol 1: Cysteine Labeling with this compound
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in a compatible organic solvent like DMSO or DMF.
-
Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the prepared protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. The optimal pH for this reaction is between 7.5 and 8.5[1].
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol (B42355) or DTT, to a final concentration of 10-50 mM.
-
Purification: Remove the excess, unreacted this compound and quenching reagent using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.
Protocol 2: Cysteine Labeling with Maleimide-PEG-Alkyne
-
Reagent Preparation: Prepare a 10 mM stock solution of Maleimide-PEG-Alkyne in an anhydrous organic solvent such as DMSO or DMF.[1]
-
Labeling Reaction: Add a 10-20 fold molar excess of the Maleimide-PEG-Alkyne stock solution to the prepared protein solution.[1]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[9] The optimal pH for this reaction is between 6.5 and 7.5.[2]
-
Quenching (Optional): Quench the reaction by adding a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, to a final concentration of 10-50 mM.
-
Purification: Purify the alkyne-labeled protein from excess reagent and quenching agent using size-exclusion chromatography, dialysis, or a similar protein purification method.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Reaction
This protocol is for the subsequent reaction of the alkyne-labeled protein with an azide-containing molecule (e.g., a fluorescent dye, biotin, or a drug molecule).
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO or water).
-
Prepare a 50 mM stock solution of sodium ascorbate (B8700270) in water. This solution should be made fresh.
-
Prepare a 10 mM stock solution of copper(II) sulfate (B86663) (CuSO₄) in water.
-
Prepare a 50 mM stock solution of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in water.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
The alkyne-labeled protein (to a final concentration of 1-10 µM).
-
The azide-containing molecule (3-10 fold molar excess over the protein).
-
The THPTA ligand (to a final concentration of 1 mM).
-
Copper(II) sulfate (to a final concentration of 0.1-1 mM).
-
-
Initiation: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the click reaction.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light. The reaction can be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper(I) catalyst.
-
Purification: Purify the final conjugate to remove the catalyst, excess azide (B81097) reagent, and other reaction components using an appropriate protein purification method.
Experimental Workflow
The general workflow for cysteine labeling followed by a click reaction is depicted below.
Conclusion
Both this compound and Maleimide-PEG-Alkyne are effective reagents for introducing an alkyne handle onto cysteine residues for subsequent click chemistry. The choice between them should be guided by the specific experimental context.
-
Choose Maleimide-PEG-Alkyne for:
-
Faster reaction kinetics.
-
Higher specificity for thiols at neutral pH.
-
-
Choose this compound for:
-
A more stable and irreversible thioether bond.
-
When working at a slightly more alkaline pH is necessary or preferred.
-
It is always recommended to empirically test and optimize the labeling conditions for your specific protein of interest to achieve the desired labeling efficiency and specificity.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Alkyne-PEG2-iodide: A Superior Crosslinker for Stable and Efficient Bioconjugation
In the landscape of bioconjugation, the choice of a crosslinker is paramount to the success of creating stable and effective molecular conjugates for research, diagnostics, and therapeutic applications. Alkyne-PEG2-iodide has emerged as a powerful heterobifunctional crosslinker, offering distinct advantages over more traditional reagents, particularly those based on maleimide (B117702) chemistry. This guide provides an objective comparison of this compound with other common crosslinkers, supported by a review of experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions for their bioconjugation needs.
Executive Summary
This compound is a bifunctional molecule featuring a terminal alkyne group for click chemistry and a highly reactive alkyl iodide.[1][2] The short polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity without adding significant steric bulk. The primary advantages of this compound lie in the formation of a highly stable, irreversible thioether bond with sulfhydryl groups and the versatility of the alkyne handle for subsequent conjugation reactions. This contrasts with maleimide-based linkers, which, while widely used, can form less stable thioether bonds susceptible to retro-Michael addition and thiol exchange in physiological conditions.[3][4][5]
Comparison of this compound with Other Crosslinkers
The selection of a crosslinker is dictated by the functional groups on the biomolecules to be conjugated, the desired stability of the resulting linkage, and the reaction conditions. Here, we compare this compound to other common heterobifunctional crosslinkers with alkyne moieties for click chemistry, focusing on their thiol-reactive functionalities.
Performance Characteristics
| Feature | This compound (Iodoacetamide-based) | Alkyne-PEG-Maleimide | Alkyne-PEG-Vinyl Sulfone |
| Reactive Group (Thiol) | Iodoacetamide (B48618) | Maleimide | Vinyl Sulfone |
| Bond Formed with Thiol | Thioether | Thioether (via succinimidyl ring) | Thioether |
| Bond Stability | High (Irreversible)[6][7] | Moderate (Prone to retro-Michael addition and thiol exchange)[3][8][9] | High (Irreversible)[3] |
| Reaction Kinetics (Thiol) | Fast (Generally faster than maleimides)[10] | Fast [6] | Slower than maleimides[3] |
| Specificity for Thiols | High | High (at pH 6.5-7.5)[] | High |
| pH Range (Thiol Reaction) | ~7.0 - 8.5[10] | 6.5 - 7.5[] | 7.0 - 9.0[3] |
Key Advantages of this compound
-
Enhanced Stability: The thioether bond formed from the reaction of the iodoacetamide group with a thiol is significantly more stable than the one formed by maleimide-thiol conjugation.[6][7] This is crucial for applications like antibody-drug conjugates (ADCs), where premature release of the payload due to linker instability can lead to off-target toxicity and reduced efficacy.[8][12][13]
-
Irreversible Conjugation: Unlike maleimide-thiol linkages that can undergo exchange with other thiols like glutathione (B108866) in vivo, the bond formed by this compound is irreversible, ensuring the integrity of the conjugate.[3][4]
-
Rapid Reaction Kinetics: Iodoacetamides generally exhibit fast reaction rates with thiols, allowing for efficient conjugation under mild conditions.[10]
-
Dual Functionality: The presence of a terminal alkyne group provides a versatile handle for subsequent, highly specific, and efficient "click" chemistry reactions with azide-modified molecules.[14][15]
Experimental Protocols
General Protocol for Protein Thiol Labeling with this compound
This protocol describes the general steps for conjugating this compound to a protein containing free cysteine residues.
Materials:
-
Protein with free cysteine(s) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5, free of primary amines and thiols).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Reducing agent (e.g., TCEP, if disulfide bonds need to be reduced).
-
Desalting column for purification.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
If the protein's cysteine residues are in disulfide bonds, add a 5- to 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column.
-
-
Crosslinker Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove excess, unreacted this compound using a desalting column, dialysis, or size-exclusion chromatography.
-
-
Characterization:
-
The resulting alkyne-labeled protein is now ready for subsequent click chemistry reactions. The degree of labeling can be determined by mass spectrometry.
-
General Protocol for In Vitro Plasma Stability Assay
This protocol outlines a method to compare the stability of bioconjugates prepared with different linkers.[12]
Materials:
-
Purified bioconjugates (e.g., ADC-Linker1, ADC-Linker2).
-
Human or mouse plasma.
-
Incubator at 37°C.
-
Analytical method for quantification (e.g., ELISA, LC-MS).
Procedure:
-
Incubation:
-
Incubate the bioconjugates at a final concentration of 100 µg/mL in plasma at 37°C.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
-
Analysis:
-
Analyze the samples to quantify the amount of intact conjugate and/or the amount of released payload.
-
ELISA: Use two separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference indicates the extent of drug deconjugation.
-
LC-MS: Directly measure the intact conjugate, free payload, and any payload adducts (e.g., payload-albumin).
-
Visualizing the Chemistry and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Comparison of Thiol Conjugation Chemistry.
Caption: Experimental Workflow for Comparing Crosslinker Stability.
Conclusion
This compound offers a superior alternative to traditional maleimide-based crosslinkers for applications requiring high stability and irreversible conjugation. The robust thioether bond formed through the iodoacetamide-thiol reaction minimizes the risk of premature payload release and off-target effects, a critical consideration in the development of therapeutics like ADCs. While the reaction kinetics of different crosslinkers can be influenced by specific conditions, the enhanced stability of the resulting conjugate makes this compound a compelling choice for researchers seeking to create well-defined, stable, and highly functional bioconjugates. The versatility of the alkyne handle for subsequent click chemistry further expands its utility in creating complex molecular architectures.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for organelle-specific cysteine capture and quantification of cysteine oxidation state - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Protein Alkylation: Exploring Alternatives to Alkyne-PEG2-Iodide
For researchers, scientists, and drug development professionals engaged in protein analysis and proteomics, the specific and efficient alkylation of protein residues is a critical step. While Alkyne-PEG2-iodide has its applications, a range of alternative reagents offer distinct advantages in terms of reactivity, specificity, and suitability for various experimental workflows. This guide provides an objective comparison of common and novel alternatives, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
Cysteine-Reactive Probes: A Head-to-Head Comparison
The most common target for protein alkylation is the thiol group of cysteine residues due to its high nucleophilicity.[1] Several classes of reagents have been developed to selectively modify this amino acid. The following table summarizes the key characteristics and performance of prominent alternatives to this compound.
| Reagent Class | Example(s) | Reaction Mechanism | Key Advantages | Potential Drawbacks | Reference(s) |
| Haloacetamides | Iodoacetamide (B48618) (IAA), Chloroacetamide (CAA) | SN2 reaction with the thiol group | Well-established, high reactivity, good for general cysteine labeling | Potential for off-target reactions with other nucleophilic residues (e.g., methionine, lysine (B10760008), histidine) at non-optimal pH.[2][3] Iodine-containing reagents can lead to unspecific side effects.[4] | [4][5][6][7] |
| Maleimides | N-Ethylmaleimide (NEM) | Michael addition to the thiol group | Highly selective for cysteines at neutral pH, rapid reaction kinetics.[8] | Adducts can be less stable under certain mass spectrometry conditions; potential for reaction with lysine and histidine at alkaline pH.[8] Can also react with S-sulfinated cysteines. | [1][5][9] |
| Acrylamides | Acrylamide (B121943) (AA) | Michael addition to the thiol group | Can be a good alternative to iodoacetamide with fewer side reactions.[5] | Generally less reactive than iodoacetamide.[10] | [5][11] |
| Vinylpyridines | 4-Vinylpyridine (4-VP) | Michael addition to the thiol group | Useful for applications where a stable, UV-detectable adduct is desired. | Relatively less reactive compared to other reagents.[5] | [5] |
A study systematically evaluating different alkylating reagents found that iodoacetamide provided the highest completion rate for cysteine alkylation with relatively low side reactions, making it a good choice for general proteomics applications.[5] Acrylamide was noted as a viable alternative with similar performance.[5] However, another study highlighted that iodine-containing reagents like iodoacetamide and iodoacetic acid can cause significant unspecific side reactions, particularly with methionine residues, and found acrylamide and chloroacetamide to be better performing in their experiments.[4][12]
Expanding the Toolkit: Lysine-Reactive and Photo-Activated Probes
While cysteine is a primary target, other amino acids can also be alkylated to probe protein structure and interactions.
Lysine-Reactive Probes: Lysine residues, with their primary amine groups, are another important target for protein modification.[1][13] Reagents such as N-hydroxysuccinimide (NHS) esters are commonly used for this purpose.[14] More recently, dioxazolones have been developed as masked isocyanate electrophiles for the global profiling of lysine reactivity.[13]
Photo-Crosslinkers: For capturing transient or weak protein-protein interactions in a cellular context, photo-activatable crosslinkers offer temporal control.[14][15][16] These reagents typically contain moieties like diazirines or benzophenones that, upon UV irradiation, generate highly reactive species capable of forming covalent bonds with nearby amino acids.[15][16][17] This approach allows for crosslinking to be initiated at a specific time point in a living system.[18][19][20]
Experimental Methodologies
The following sections provide generalized protocols for protein alkylation using common reagents. Specific concentrations and incubation times may need to be optimized for your particular protein of interest and downstream application.
Protocol 1: Cysteine Alkylation with Iodoacetamide (IAA)
This protocol is a standard procedure for reducing and alkylating cysteine residues in protein samples for mass spectrometry analysis.
-
Reduction: To a protein sample in a suitable buffer (e.g., 200 mM ammonium (B1175870) bicarbonate, pH 8.0), add a reducing agent like Dithiothreitol (DTT) to a final concentration of 5 mM.[5] Incubate at 56°C for 25-30 minutes.[5][14]
-
Alkylation: Cool the sample to room temperature. Prepare a fresh solution of iodoacetamide. Add the iodoacetamide solution to the reduced protein sample to a final concentration of 14 mM.[5] Incubate in the dark at room temperature for 30 minutes.[5]
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent, such as DTT.
-
Downstream Processing: The alkylated protein sample is now ready for downstream applications such as enzymatic digestion for mass spectrometry analysis.
Protocol 2: Cysteine Alkylation with N-Ethylmaleimide (NEM)
This protocol is suitable for the specific alkylation of cysteine residues.
-
Reduction: Reduce the protein sample with a suitable reducing agent as described in Protocol 1. It is crucial to remove the excess reducing agent before adding NEM, for example, by buffer exchange.
-
Alkylation: Add N-Ethylmaleimide (NEM) to the reduced protein sample to a final concentration of 14 mM.[5] Incubate at room temperature for 30 minutes.[5]
-
Downstream Processing: The alkylated sample can then be processed for further analysis.
Protocol 3: Photo-Crosslinking in Living Cells
This protocol provides a general workflow for using photo-activatable crosslinkers to study protein-protein interactions.
-
Probe Incorporation: Introduce the photo-crosslinking probe into the biological system. This can be achieved through various methods, including the use of genetically encoded unnatural amino acids containing a photo-activatable group.[15]
-
Photo-Activation: At the desired time point, irradiate the cells or lysate with UV light at a specific wavelength (e.g., 365 nm) to activate the crosslinker.[17]
-
Lysis and Enrichment: Lyse the cells and enrich the crosslinked protein complexes, for example, using an affinity tag incorporated into the probe.
-
Analysis: Analyze the enriched proteins by mass spectrometry to identify the interacting partners.
Visualizing the Process
To better understand the workflows and concepts discussed, the following diagrams have been generated.
Caption: General workflow for protein alkylation.
Caption: Alternatives to this compound.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Profiling protein S-sulfination with maleimide-linked probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Photo‐Caged Cross‐Linker for Identifying Protein‐Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A chemical proteomics approach to reveal direct protein-protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Photo-crosslinking: An Emerging Chemical Tool for Investigating Molecular Networks in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. UV-light activated probe finds new interactions in living cells | Imperial News | Imperial College London [imperial.ac.uk]
- 19. biorxiv.org [biorxiv.org]
- 20. Light-activated BioID – an optically activated proximity labeling system to study protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thioether Linkage Stability in Biological Media
For researchers and professionals in drug development, the stability of the chemical linkage used in bioconjugation is paramount to the efficacy and safety of the resulting molecule. While the term "iodide linkage" is not standard in bioconjugation literature, it is often associated with the chemistry of thiols. This guide focuses on the stability of the thioether linkage , a cornerstone of bioconjugation formed by the reaction of a thiol (sulfhydryl) group, typically from a cysteine residue, with a reactive partner.
The most prevalent method for creating thioether bonds involves maleimide (B117702) chemistry, prized for its speed and specificity under physiological conditions. However, the resulting succinimidyl thioether linkage can exhibit instability in biological environments, particularly in plasma.[1][2][3] This instability, primarily driven by a retro-Michael reaction, can lead to dissociation of the conjugate or exchange with other thiol-containing molecules like glutathione (B108866), compromising the therapeutic effect.[3][4] This guide provides an objective comparison of maleimide-based linkages with more stable alternatives, supported by experimental data and detailed methodologies.
Comparative Stability of Sulfhydryl-Reactive Linkages
The choice of a sulfhydryl-reactive reagent significantly impacts the stability of the final bioconjugate. The following table summarizes the characteristics of common linkages.
| Linkage Chemistry | Resulting Bond | Stability Profile | Advantages | Disadvantages |
| Maleimide | Thioether (Succinimide) | Susceptible to retro-Michael reaction and hydrolysis, leading to potential reversibility in the presence of thiols like glutathione.[1][3] | High specificity and rapid reaction rates at physiological pH.[3] | Linkage instability can compromise efficacy and safety in vivo.[3][4] |
| Haloacetamide/Haloacetate | Thioether | Forms a highly stable, irreversible thioether bond. | Irreversible and stable linkage. | Generally slower reaction rate than maleimides; potential for side reactions. |
| Vinyl Sulfone | Thioether | Forms a stable, irreversible thioether bond.[3] | Stable and irreversible linkage with good selectivity for thiols.[3] | Generally slower reaction rate compared to maleimides.[3] |
| Julia-Kocienski (Methylsulfonyl phenyloxadiazole) | Thioether | Superior stability in human plasma compared to maleimide conjugates.[1][2] | Rapid, selective, and highly stable linkage.[1] | Newer chemistry, may have less established protocols. |
| 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os) | Thioether | Conjugates are hydrolytically stable and resistant to thiol-exchange over prolonged periods.[5] | Yields highly stable conjugates; allows for single-site multi-functionalization.[5] | A more recent alternative to maleimides.[5] |
| Pyridyl Disulfide | Disulfide | Reversible through disulfide exchange with other thiols.[3] | Allows for cleavable conjugation, which can be desirable for drug delivery.[3] | Not suitable for applications requiring long-term stability in reducing environments.[3] |
Key Instability Pathway: Maleimide-Thiol Adducts
The primary mechanism for the instability of maleimide-thiol conjugates in biological media is the retro-Michael reaction. This reversible reaction is particularly problematic in the thiol-rich environment of plasma, where abundant molecules like glutathione and albumin can displace the conjugated molecule.
Experimental Protocols
This protocol outlines a general method for evaluating the stability of a bioconjugate in plasma using Liquid Chromatography-Mass Spectrometry (LC-MS), a sensitive and selective analytical technique.[6][7]
-
Sample Preparation:
-
Dilute plasma samples (e.g., human, mouse, rat) with a suitable buffer, such as phosphate-buffered saline (PBS), at a 1:1 (v/v) ratio.[6]
-
Prepare stock solutions of the test conjugate in an appropriate solvent like DMSO.
-
Spike the diluted plasma with the conjugate stock solution to a final concentration (e.g., 1 µM). Ensure the final DMSO concentration is low (e.g., <2.5%) to avoid protein precipitation.[6]
-
-
Incubation:
-
Reaction Quenching and Protein Precipitation:
-
To stop the degradation process at each time point, add a cold organic solvent (e.g., methanol (B129727) or acetonitrile) containing an internal standard. This step also precipitates plasma proteins.[9]
-
Vortex the samples vigorously and centrifuge at high speed to pellet the precipitated proteins.
-
-
Analysis:
-
Collect the supernatant, which contains the conjugate and any degradation products.
-
Analyze the supernatant using LC-MS or LC-MS/MS to quantify the amount of intact conjugate remaining.[7][9]
-
The percentage of the remaining conjugate is plotted against time to determine stability metrics, such as half-life (T½).
-
References
- 1. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid, stable, chemoselective labeling of thiols with Julia-Kocieński-like reagents: a serum-stable alternative to maleimide-based protein conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05881E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. pubs.acs.org [pubs.acs.org]
Purity Analysis of Alkyne-PEG2-Iodide Conjugates by High-Performance Liquid Chromatography: A Comparative Guide
For researchers and professionals in drug development and chemical biology, ensuring the purity of bifunctional linkers like Alkyne-PEG2-iodide is a critical step. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), stands as a powerful and widely adopted technique for the separation and quantification of such molecules.[][2] This guide provides a comparative overview of potential RP-HPLC methods for the purity analysis of this compound, complete with experimental protocols and supporting data to aid in method selection and development.
This compound is a valuable crosslinker used in "click chemistry" and other bioconjugation strategies.[3][4][5][6][7][8] Its purity is paramount as impurities can lead to unwanted side reactions and complicate the characterization of the final conjugate. RP-HPLC is well-suited for this analysis, offering high sensitivity, selectivity, and accuracy in separating the target compound from starting materials, by-products, and degradants.[]
Comparison of HPLC Methods for this compound Analysis
The choice of HPLC column and mobile phase is crucial for achieving optimal separation. For compounds like this compound, which possess both hydrophobic (alkyne, iodide) and hydrophilic (PEG) moieties, C18 and C8 columns are common starting points.[2][9] The following table presents a hypothetical comparison of two RP-HPLC methods for the purity analysis of a sample of this compound.
| Parameter | Method A: C18 Column | Method B: C8 Column |
| Column | C18, 4.6 x 150 mm, 5 µm | C8, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) | 0.1% TFA in Acetonitrile |
| Gradient | 20-80% B in 20 min | 15-75% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 220 nm | UV at 220 nm |
| Hypothetical Retention Time | 12.5 min | 10.8 min |
| Hypothetical Purity | 96.2% | 96.5% |
| Resolution (Main Peak/Impurity) | > 2.0 | > 1.8 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to compare potential method outcomes.
Generally, a C18 column provides greater hydrophobic retention, which can be advantageous for resolving non-polar impurities.[2] Conversely, a C8 column offers less retention, potentially leading to shorter run times. The optimal choice will depend on the specific impurity profile of the sample.
Experimental Protocols
Below is a detailed protocol for a representative RP-HPLC method for the purity analysis of this compound.
Protocol: Purity Determination by RP-HPLC (C18 Column)
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
-
-
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Sample: this compound dissolved in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.[2]
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 20.0 80 22.0 80 22.1 20 | 25.0 | 20 |
-
-
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the column with the initial mobile phase composition (20% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject the sample and run the gradient program.
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the this compound by dividing the peak area of the main compound by the total peak area of all components, expressed as a percentage.
-
Workflow and Visualization
The general workflow for the HPLC purity analysis of this compound is illustrated in the following diagram.
Alternative and Complementary Techniques
While RP-HPLC is a robust method, other techniques can provide complementary information. For instance, Size-Exclusion Chromatography (SEC) can be useful for analyzing PEGylated conjugates, though it is generally more suited for larger molecules. For absolute confirmation of identity, HPLC can be coupled with Mass Spectrometry (LC-MS) , which provides molecular weight information for the parent compound and any impurities.
References
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Alkyne PEG, Alkyne linker, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 6. This compound | AxisPharm [axispharm.com]
- 7. Alkyne | BroadPharm [broadpharm.com]
- 8. This compound (A270034) | Antibodies.com [antibodies.com]
- 9. lcms.cz [lcms.cz]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Alkyne-PEG2-iodide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Alkyne-PEG2-iodide, a bifunctional crosslinker used in click chemistry and Sonogashira coupling.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
-
Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand). Collect the contaminated material into a designated, labeled waste container.
**Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound waste. This protocol is based on general guidelines for halogenated organic compounds and reactive chemicals.[3]
-
Waste Segregation:
-
Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, absorbent paper), in a dedicated and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with halogenated organic compounds (e.g., glass or high-density polyethylene).
-
Label the container as "Halogenated Organic Waste" and specifically list "this compound."
-
-
Waste Neutralization (for dilute aqueous solutions):
-
For dilute aqueous waste streams containing this compound, a neutralization step can be considered to reduce its reactivity. This should only be performed by trained personnel.
-
A potential method involves treatment with a reducing agent, such as sodium thiosulfate, to reduce the iodide.[3]
-
The alkyne group's reactivity should also be considered, and quenching with a suitable reagent may be necessary depending on the experimental context.
-
Note: This step should be approached with caution and may not be suitable for all waste streams. If in doubt, proceed directly to Step 3.
-
-
Containerization and Storage:
-
Ensure the waste container is tightly sealed to prevent leakage or evaporation.
-
Store the sealed container in a designated hazardous waste accumulation area. This area should be cool, dry, and well-ventilated, away from incompatible materials.[1]
-
-
Professional Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Provide the disposal vendor with a complete and accurate description of the waste contents, including the presence of this compound.
-
Never dispose of this compound or its containers in the regular trash or down the sanitary sewer.[4]
-
Quantitative Data Summary
While specific quantitative hazard data for this compound is not available in the provided search results, the table below summarizes key physical and chemical properties.
| Property | Value | Source |
| Chemical Formula | C7H11IO2 | [1][2] |
| Molecular Weight | 254.07 g/mol | [1][2] |
| CAS Number | 1234387-33-7 | [1][2] |
| Appearance | Colorless to yellow oil | [1] |
| Solubility | Soluble in water and polar organic solvents | [1] |
| Storage | -20°C in the dark for long-term storage | [1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with regulations for hazardous waste disposal. Always consult your institution's specific safety and disposal guidelines.
References
Safeguarding Your Research: A Guide to Handling Alkyne-PEG2-iodide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for the handling of Alkyne-PEG2-iodide, a bifunctional crosslinker with a terminal alkyne and a reactive alkyl iodide. By providing clear, procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond our products.
Essential Safety Information
Proper handling and storage are critical to ensure the stability of this compound and the safety of laboratory personnel. The following table summarizes key quantitative data for this compound.
| Property | Value | Source/Note |
| Molecular Formula | C₇H₁₁IO₂ | Supplier Information |
| Molecular Weight | 254.07 g/mol | Supplier Information |
| Appearance | Colorless to yellow oil | Supplier Information |
| Storage Temperature | -20°C in the dark | Supplier Information |
| Long-term Storage | 24 months at -20°C | Supplier Information |
| Transportation | Up to 3 weeks at room temperature | Supplier Information |
| Solubility | Soluble in water and polar organic solvents | Supplier Information |
| Primary Hazards | Alkylating agent, potential skin and eye irritant, potential respiratory irritant. Prolonged exposure to iodides may have adverse health effects. | Inferred from alkyl iodide and potassium iodide SDS[1][2][3][4][5] |
Operational Plan: Step-by-Step Guidance
This section outlines the procedural steps for the safe handling of this compound from receipt to disposal.
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Verify that the product name and CAS number on the label match the order.
-
Ensure the container is tightly sealed.
2. Storage:
-
Immediately transfer the container to a designated, well-ventilated, and dark storage location maintained at -20°C.
-
Store this compound away from strong oxidizing agents, strong bases, and reactive metals.
-
Maintain an accurate inventory of the compound.
3. Personal Protective Equipment (PPE):
-
Always wear the following PPE when handling this compound:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Nitrile or neoprene gloves. Double-gloving is recommended.
-
Body Protection: A lab coat, long pants, and closed-toe shoes.
-
-
Ensure that an eyewash station and safety shower are readily accessible.
4. Handling and Use:
-
All handling of this compound should be conducted in a certified chemical fume hood.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Carefully measure the required amount of the oil using a calibrated micropipette with disposable tips.
-
Avoid inhalation of any aerosols or vapors.
-
After use, securely seal the container and return it to the -20°C storage.
-
Thoroughly wash hands after handling, even if gloves were worn.
5. Spill Contingency Plan:
-
Small Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and notify the appropriate safety personnel immediately.
-
Restrict access to the area.
-
Follow established institutional procedures for large chemical spills.
-
6. Disposal Plan:
-
All waste materials containing this compound, including empty containers, used pipette tips, and contaminated absorbent materials, must be disposed of as hazardous chemical waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Follow all local, state, and federal regulations for the disposal of halogenated organic compounds. Do not dispose of down the drain.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, researchers can confidently and safely utilize this compound in their work, contributing to advancements in drug development and scientific discovery. Your safety is our priority, and we are committed to providing the information you need to maintain a secure research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
